Panaxoside A;Panaxoside Rg1
Description
Origin and Botanical Classification: Panax ginseng Meyer as a Primary Source
Panaxoside Rg1 is primarily isolated from plants belonging to the Panax genus of the Araliaceae family. researchgate.net The most significant and widely studied source is Panax ginseng C.A. Meyer, also known as Asian or Korean ginseng. wikipedia.orgmedchemexpress.comnih.gov This perennial herb has been a cornerstone of traditional Chinese medicine for over two millennia. nih.gov While Panax ginseng is the principal source, Panaxoside Rg1 is also found in other species of the genus, including Panax quinquefolius (American ginseng) and Panax japonicus (Japanese ginseng), though its concentration can vary significantly between species and even due to environmental factors. wikipedia.orgmdpi.com The compound can be extracted from various parts of the plant, with the roots being the traditional source; however, the leaves and stems have been identified as more abundant sources. wikipedia.org
Table 1: Botanical Sources of Panaxoside Rg1
| Species | Common Name | Family | Primary Source of Rg1 |
| Panax ginseng C.A. Meyer | Asian/Korean Ginseng | Araliaceae | Yes |
| Panax quinquefolius L. | American Ginseng | Araliaceae | Yes |
| Panax japonicus C.A. Meyer | Japanese Ginseng | Araliaceae | Yes |
| Panax notoginseng | Araliaceae | Yes | |
| Panax vietnamensis | Vietnamese Ginseng | Araliaceae | Yes |
Chemical Classification within Ginsenosides (B1230088): Protopanaxatriol-type Saponin
Ginsenosides, the active components of ginseng, are broadly categorized based on the structure of their aglycone (non-sugar) moiety. nih.gov Panaxoside Rg1 belongs to the dammarane (B1241002) family, which is the most prevalent type of ginsenoside. wikipedia.orgresearchgate.net Within the dammarane family, ginsenosides are further divided into two main groups: protopanaxadiols (PPD) and protopanaxatriols (PPT). nih.gov
Panaxoside Rg1 is classified as a protopanaxatriol-type saponin. frontiersin.orgnih.gov The key structural difference between PPTs and PPDs is the presence of a hydroxyl group at the C-6 position in the protopanaxatriol (B1242838) skeleton. nih.gov The structure of Panaxoside Rg1 consists of a tetracyclic triterpenoid (B12794562) dammarane skeleton with hydroxyl groups at the 3β, 6α, 12β, and 20 pro-S positions. nih.gov The hydroxyl groups at positions 6 and 20 are converted to β-D-glucopyranosides. nih.gov
Table 2: Chemical Details of Panaxoside Rg1
| Property | Value |
| Molecular Formula | C42H72O14 |
| Molecular Weight | 801.0 g/mol |
| CAS Number | 22427-39-0 |
| Chemical Class | Triterpene Saponin, Steroid Glycoside |
| Aglycone Type | Protopanaxatriol (PPT) |
| Synonyms | Ginsenoside Rg1, Panaxoside A, Sanchinoside C1, Ginsenoside A2 |
Historical Context in Traditional Medicine and Evolution in Modern Research
Ginseng has a rich history of use in traditional Chinese medicine, dating back thousands of years. frontiersin.orgnih.govnih.gov It was revered as a tonic for promoting longevity, physical strength, and resistance to illness. nih.govnih.gov The name "Panax" itself is derived from the Greek word "panacea," meaning a cure for all diseases. nih.govnih.gov In traditional systems, ginseng was used to treat a wide array of conditions, including fatigue and various diseases. nih.govnih.gov
The transition from traditional use to modern scientific inquiry began with the identification of ginsenosides as the primary active constituents of ginseng. frontiersin.orgnih.gov Early research focused on isolating and characterizing these compounds. Panaxoside Rg1, being one of the most abundant ginsenosides, quickly became a subject of intense investigation. nih.gov Modern research has delved into the specific pharmacological activities of isolated ginsenosides like Rg1. frontiersin.org Numerous preclinical studies have explored its potential neuroprotective, anti-inflammatory, antioxidant, and anti-apoptotic effects. nih.govalzdiscovery.org This evolution from a key component of a traditional herbal remedy to a specific molecule with defined biological activities highlights the journey of Panaxoside Rg1 from ancient herbals to modern pharmacology.
Significance as a Major Bioactive Component in Panax Species
Panaxoside Rg1 is considered one of the principal bioactive components in Panax species, particularly in Panax ginseng. nih.govmedchemexpress.com Along with ginsenoside Rb1, it is one of the most abundant ginsenosides and is often used as a marker for the quality and standardization of ginseng products. longdom.orgmiloa.eu Its significance stems from the wide range of pharmacological effects attributed to it.
Properties
Molecular Formula |
C42H72O14 |
|---|---|
Molecular Weight |
801.0 g/mol |
IUPAC Name |
2-[[(8R,10R,14R)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C42H72O14/c1-20(2)10-9-13-42(8,56-37-34(52)32(50)30(48)25(19-44)55-37)21-11-15-40(6)28(21)22(45)16-26-39(5)14-12-27(46)38(3,4)35(39)23(17-41(26,40)7)53-36-33(51)31(49)29(47)24(18-43)54-36/h10,21-37,43-52H,9,11-19H2,1-8H3/t21?,22?,23?,24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37?,39-,40-,41-,42+/m1/s1 |
InChI Key |
YURJSTAIMNSZAE-QGUXELDRSA-N |
Isomeric SMILES |
CC(=CCC[C@@](C)(C1CC[C@@]2(C1C(CC3[C@]2(CC(C4[C@@]3(CCC(C4(C)C)O)C)OC5C(C(C(C(O5)CO)O)O)O)C)O)C)OC6C(C(C(C(O6)CO)O)O)O)C |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)OC5C(C(C(C(O5)CO)O)O)O)C)O)C)OC6C(C(C(C(O6)CO)O)O)O)C |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways of Panaxoside Rg1
Genomic and Enzymatic Regulation of Ginsenoside Biosynthesis
The biosynthesis of ginsenosides (B1230088), including Rg1, is a complex process regulated at both the genomic and enzymatic levels. The completion of the ginseng genome sequence has provided significant insights, allowing for the identification of numerous genes predicted to be involved in this pathway. nih.govresearchgate.net The synthesis involves over 20 distinct enzymatic steps, with key enzymes belonging to several families, including reductases, synthases, epoxidases, cyclases, cytochrome P450 monooxygenases (CYP450s), and UDP-glycosyltransferases (UGTs). nih.gov
The expression of genes encoding these enzymes is tightly regulated and can be influenced by various factors, including the plant's developmental stage, tissue type, and environmental cues like light conditions or elicitors such as methyl jasmonate (MeJA). researchgate.netnih.gov For example, the tissue- and organ-specific transcription of genes for 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), squalene (B77637) synthase (SS), and squalene epoxidase (SE) can lead to differential accumulation of ginsenosides in various parts of the plant. nih.gov
Key enzymes in the pathway have been identified as rate-limiting steps and are primary targets for regulatory control. Dammarenediol-II synthase (DDS) is a crucial enzyme that catalyzes the first committed step in ginsenoside biosynthesis, the cyclization of 2,3-oxidosqualene (B107256) into the dammarane (B1241002) backbone. nih.gov RNA interference (RNAi) experiments targeting the PgDDS gene in P. ginseng adventitious roots resulted in a significant reduction in ginsenoside production by up to 84.5%. nih.gov Conversely, silencing the cycloartenol (B190886) synthase (CAS) gene, which competes for the same substrate, led to increased PgDDS activity and a subsequent doubling of ginsenoside accumulation. nih.gov
Further modifications of the dammarane skeleton are carried out by specific CYP450 enzymes. Protopanaxadiol (B1677965) 6-hydroxylase (CYP716A53v2) is responsible for converting protopanaxadiol (PPD) into protopanaxatriol (B1242838) (PPT), the direct precursor for the Rg1 aglycone. nih.gov The final step in creating the diverse range of ginsenosides is glycosylation, catalyzed by UDP-glycosyltransferases (UGTs). These enzymes attach various sugar moieties to the triterpene skeleton. researchgate.netnih.gov The biosynthesis of Rg1 from the PPT aglycone involves specific UGTs that sequentially add glucose molecules to the C-6 and C-20 positions. nih.gov
| Enzyme | Abbreviation | Function in Ginsenoside Biosynthesis | References |
| 3-hydroxy-3-methylglutaryl-CoA reductase | HMGR | Catalyzes the formation of mevalonate (B85504), a key precursor in the MVA pathway. Considered a rate-limiting enzyme. | nih.govnih.gov |
| Farnesyl pyrophosphate synthase | FPS | Catalyzes the formation of farnesyl pyrophosphate (FPP), a precursor to squalene. | nih.govnih.gov |
| Squalene synthase | SS | Catalyzes the condensation of two FPP molecules to form squalene. | nih.govnih.gov |
| Squalene epoxidase | SE | Catalyzes the oxidation of squalene to 2,3-oxidosqualene, a critical branch point. | nih.govnih.gov |
| Dammarenediol-II synthase | DS | Cyclizes 2,3-oxidosqualene to form dammarenediol-II, the foundational skeleton of dammarane-type ginsenosides. | nih.govnih.gov |
| β-amyrin synthase | β-AS | Cyclizes 2,3-oxidosqualene to form β-amyrin, the precursor for oleanane-type ginsenosides. | nih.govnih.gov |
| Cytochrome P450 monooxygenases | CYP450s | Responsible for hydroxylations of the triterpene skeleton, creating PPD and PPT. | nih.govnih.gov |
| UDP-glycosyltransferases | UGTs | Catalyze the final glycosylation steps, attaching sugar moieties to the aglycone to form various ginsenosides, including Rg1. | nih.govnih.gov |
Precursor Pathways and Biosynthetic Intermediates in Panax Species
The journey to synthesizing Panaxoside Rg1 begins with simple five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.gov These precursors are generated through two primary pathways in plants: the mevalonate (MVA) pathway in the cytosol and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in the plastids. nih.gov Several studies have demonstrated that the cytosolic MVA pathway is the predominant contributor of precursors for ginsenoside biosynthesis. nih.govnih.govnih.gov
The key steps and intermediates in the biosynthesis of the Panaxoside Rg1 backbone are as follows:
Formation of Farnesyl Pyrophosphate (FPP): Two molecules of IPP and one molecule of DMAPP are sequentially condensed by farnesyl pyrophosphate synthase (FPS) to form the 15-carbon molecule, FPP. nih.gov
Squalene Synthesis: Two molecules of FPP are joined head-to-head by squalene synthase (SS) to produce the 30-carbon linear triterpene, squalene. nih.gov
Cyclization Precursor Formation: Squalene is then oxidized by squalene epoxidase (SE) to form (3S)-2,3-oxidosqualene. This molecule is a critical branch point, serving as the precursor for both sterols and various triterpenoids. nih.govnih.gov
Dammarane Skeleton Formation: In Panax species, the enzyme dammarenediol-II synthase (DDS) catalyzes the cyclization of 2,3-oxidosqualene to form the tetracyclic dammarane-type triterpene, dammarenediol-II. nih.govnih.gov
Hydroxylation to Protopanaxatriol (PPT): Dammarenediol-II undergoes a series of hydroxylation reactions catalyzed by cytochrome P450 enzymes. First, dammarenediol 12-hydroxylase (CYP716A47) produces protopanaxadiol (PPD). nih.gov Subsequently, protopanaxadiol 6-hydroxylase (CYP716A53v2) catalyzes the hydroxylation of PPD at the C-6 position to yield protopanaxatriol (PPT), the direct aglycone (non-sugar) core of Rg1. nih.gov
Glycosylation to Panaxoside Rg1: The final stage is the attachment of sugar groups to the PPT skeleton, a process mediated by specific UDP-glycosyltransferases (UGTs). There are two proposed routes for the final synthesis of Rg1 from PPT:
Route 1: A UGT first catalyzes glycosylation at the C-6 position of PPT to form ginsenoside Rh1. A second UGT then adds a glucose molecule to the C-20 position of Rh1 to yield ginsenoside Rg1. nih.gov
Route 2: Alternatively, a UGT may first glycosylate the C-20 position of PPT to create ginsenoside F1. Subsequently, another UGT glycosylates the C-6 position of F1 to complete the synthesis of ginsenoside Rg1. nih.gov
| Intermediate | Description | Key Enzyme(s) Involved | References |
| Isopentenyl diphosphate (IPP) / Dimethylallyl diphosphate (DMAPP) | 5-carbon isoprenoid units, the basic building blocks. | Enzymes of the MVA and MEP pathways. | wikipedia.orgnih.gov |
| Farnesyl pyrophosphate (FPP) | 15-carbon intermediate formed from three isoprenoid units. | Farnesyl pyrophosphate synthase (FPS) | nih.gov |
| Squalene | 30-carbon linear triterpene, direct precursor to the cyclic skeleton. | Squalene synthase (SS) | nih.gov |
| 2,3-Oxidosqualene | Epoxidized form of squalene, a crucial branch-point intermediate. | Squalene epoxidase (SE) | nih.govnih.gov |
| Dammarenediol-II | The tetracyclic dammarane skeleton, the first committed ginsenoside intermediate. | Dammarenediol-II synthase (DS) | nih.govnih.gov |
| Protopanaxadiol (PPD) | A hydroxylated dammarane aglycone, precursor to PPT. | Dammarenediol 12-hydroxylase (CYP716A47) | nih.gov |
| Protopanaxatriol (PPT) | The direct aglycone precursor for Panaxoside Rg1 and other PPT-type ginsenosides. | Protopanaxadiol 6-hydroxylase (CYP716A53v2) | nih.gov |
| Ginsenoside Rh1 / Ginsenoside F1 | Monoglycosylated intermediates in the final steps of Rg1 biosynthesis. | UDP-glycosyltransferases (UGTs) | nih.gov |
Biotechnological and Synthetic Biology Approaches for Enhanced Production and Structural Modification
The low yield and long cultivation time of ginseng have driven research into biotechnological and synthetic biology strategies to produce Panaxoside Rg1 and other ginsenosides more efficiently and sustainably. nih.govalfachemic.com These approaches involve using microbial hosts as "cell factories" and employing advanced genetic engineering tools.
Metabolic Engineering in Microbial Hosts: Saccharomyces cerevisiae (baker's yeast) and Escherichia coli are the most common microbial hosts for ginsenoside production. alfachemic.com Their well-characterized genetics and rapid growth make them ideal platforms. A key strategy is to reconstruct the ginsenoside biosynthetic pathway in these microbes. This involves introducing the necessary genes from Panax species, such as those for dammarenediol-II synthase (DDS), CYP450 hydroxylases, and specific UGTs. nih.govnih.gov To boost the production of the triterpene core, the host's native MVA pathway is often engineered. Overexpressing key enzymes like a truncated HMGR (tHMGR), FPS, and SS can significantly increase the pool of precursors available for ginsenoside synthesis, leading to substantially higher yields of dammarenediol-II and its hydroxylated derivatives, PPD and PPT. nih.gov
Gene Editing and Pathway Regulation: The advent of CRISPR/Cas9 gene editing technology has provided a powerful tool for precisely modifying ginsenoside production in both native plants and engineered microbes. nih.gov For example, knocking out the gene for protopanaxadiol 6-hydroxylase (CYP716A53v2) in P. ginseng has been shown to block the production of PPT-type ginsenosides, including Rg1. nih.gov This not only confirmed the gene's function but also resulted in an increased accumulation of PPD-type ginsenosides, demonstrating the ability to alter the final product profile. nih.gov
Enzymatic and Biotransformation Approaches: Biotechnology also offers methods for the structural modification of existing ginsenosides. This is particularly useful for producing rare ginsenosides or for improving the yield of a specific compound like Rg1. For instance, notoginsenoside R1, which is structurally similar to Rg1 but contains an additional xylose sugar, can be converted into Rg1. Engineered β-xylosidase enzymes have been developed to specifically remove this xylose moiety, providing an effective method to increase the yield of Rg1 from Panax notoginseng extracts. researchgate.net Similarly, various microbial enzymes, such as specific β-glucosidases, can be used to transform major ginsenosides into minor, often more bioactive, forms. mdpi.com These synthetic biology and biotechnological tools hold immense promise for the large-scale, cost-effective, and sustainable production of Panaxoside Rg1 and novel ginsenoside analogs with potentially enhanced properties. nih.govalfachemic.com
Isolation, Purification, and Analytical Characterization Methodologies for Panaxoside Rg1
Extraction Techniques from Natural Sources
The initial step in obtaining Panaxoside Rg1 involves its extraction from the plant matrix. The choice of extraction method significantly impacts the yield and purity of the final product. These techniques can be broadly categorized into conventional and advanced green technologies.
Conventional Extraction Methods
Conventional methods, while effective, often involve longer extraction times and the use of large volumes of organic solvents.
Soxhlet Extraction: This is a classic and exhaustive extraction method that uses a continuous reflux of a solvent to extract compounds from a solid material. While it can achieve high extraction efficiency, the prolonged exposure to heat can potentially lead to the degradation of thermolabile compounds like ginsenosides (B1230088).
Ultrasonic-Assisted Extraction (UAE): This technique utilizes the energy of ultrasonic waves to disrupt the plant cell walls, facilitating the release of the target compounds into the solvent. UAE is generally faster and requires less solvent compared to Soxhlet extraction, making it a more efficient conventional option. Studies have shown that optimizing parameters such as solvent type, temperature, and sonication time can significantly enhance the yield of Panaxoside Rg1.
Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and the plant material, leading to a rapid extraction process. The localized heating of the plant cells causes them to rupture and release their contents. This method is known for its high speed and efficiency.
Table 1: Comparison of Conventional Extraction Methods for Panaxoside Rg1
| Extraction Method | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Soxhlet Extraction | Continuous solvent reflux | High extraction efficiency | Time-consuming, large solvent volume, potential for thermal degradation |
| Ultrasonic-Assisted Extraction (UAE) | Acoustic cavitation | Faster, reduced solvent consumption, improved efficiency | Potential for localized heating, requires specialized equipment |
| Microwave-Assisted Extraction (MAE) | Microwave heating | Very fast, high efficiency, reduced solvent use | Requires microwave-transparent solvents, potential for localized overheating |
Advanced Green Extraction Technologies
In recent years, there has been a significant shift towards more environmentally friendly and sustainable extraction methods. These "green" technologies aim to reduce solvent consumption, decrease extraction time, and improve the quality of the extract.
Supercritical Fluid Extraction (SFE): SFE utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. By manipulating the temperature and pressure, the solvating power of the supercritical fluid can be precisely controlled. While supercritical CO2 alone is not highly effective for extracting polar ginsenosides like Rg1, the addition of a polar co-solvent, such as ethanol (B145695) or methanol, can significantly improve the extraction yield.
Pressurized Liquid Extraction (PLE): Also known as accelerated solvent extraction (ASE), PLE uses conventional solvents at elevated temperatures and pressures. These conditions increase the solubility and diffusion rate of the analytes while decreasing the viscosity and surface tension of the solvent, leading to a more efficient and faster extraction process with reduced solvent consumption.
Pressurized Hot Water Extraction (PHWE): PHWE, or subcritical water extraction, is a green extraction technique that uses water as the solvent at temperatures between 100°C and 374°C under sufficient pressure to maintain its liquid state. By varying the temperature, the polarity of water can be altered, allowing for the selective extraction of different compounds. This method eliminates the need for organic solvents, making it a particularly environmentally friendly option.
Table 2: Overview of Advanced Green Extraction Technologies for Panaxoside Rg1
| Extraction Technology | Principle | Advantages | Key Parameters |
|---|---|---|---|
| Supercritical Fluid Extraction (SFE) | Extraction with a fluid above its critical temperature and pressure | Environmentally friendly, tunable selectivity | Pressure, temperature, co-solvent type and concentration |
| Pressurized Liquid Extraction (PLE) | Extraction with solvents at elevated temperature and pressure | Fast, efficient, reduced solvent consumption | Temperature, pressure, solvent type, extraction time |
| Pressurized Hot Water Extraction (PHWE) | Extraction with water at high temperature and pressure | Green solvent (water), tunable polarity | Temperature, pressure, flow rate |
Chromatographic Separation and Purification Strategies
Following extraction, the crude extract contains a complex mixture of compounds. Therefore, chromatographic techniques are essential for the separation and purification of Panaxoside Rg1.
Column Chromatography
Column chromatography is a widely used technique for the large-scale purification of ginsenosides from crude extracts. The choice of the stationary phase is critical for achieving effective separation.
Macroporous Resins (e.g., Diaion HP-20): These non-polar or weakly polar resins are effective for the initial cleanup and enrichment of total saponins (B1172615) from the crude extract. The separation is based on the adsorption of the ginsenosides onto the resin, followed by elution with a suitable solvent, typically an ethanol-water mixture.
Silica Gel: Silica gel is a polar stationary phase used in normal-phase chromatography. It can separate ginsenosides based on their polarity. However, due to the complex nature of ginsenoside mixtures and potential for irreversible adsorption, it is often used in combination with other chromatographic techniques.
MCI-gel CHP20P: This is a styrene-divinylbenzene polymer-based reversed-phase resin that is also used for the separation of ginsenosides. It offers good resolution and recovery for these compounds.
High-Performance Liquid Chromatography (HPLC) and Preparative Liquid Chromatography
For achieving high purity, preparative high-performance liquid chromatography (prep-HPLC) is the method of choice. This technique utilizes high pressure to pass the sample through a column packed with a stationary phase, leading to a high-resolution separation.
Preparative HPLC: This is a scaled-up version of analytical HPLC designed to purify larger quantities of a compound. C18 columns are most commonly used for the reversed-phase separation of ginsenosides, with a mobile phase typically consisting of a gradient of water and acetonitrile (B52724) or methanol. By carefully optimizing the gradient elution program, Panaxoside Rg1 can be separated from other structurally similar ginsenosides.
Ultra-Performance Liquid Chromatography (UPLC) for Analysis and Quantification
Ultra-performance liquid chromatography (UPLC) is a more recent advancement in liquid chromatography that utilizes columns with smaller particle sizes (typically sub-2 µm). This results in significantly higher resolution, sensitivity, and speed of analysis compared to conventional HPLC.
UPLC Analysis: UPLC coupled with a suitable detector, such as a photodiode array (PDA) or mass spectrometer (MS), is a powerful tool for the rapid and accurate quantification of Panaxoside Rg1 in various samples, including raw plant material, extracts, and final products. The enhanced resolution of UPLC allows for better separation of Rg1 from closely related isomers and other interfering compounds, leading to more reliable analytical results.
Molecular and Cellular Mechanisms of Panaxoside Rg1 Bioactivity in Preclinical Research
Neuroprotective Mechanisms of Panaxoside Rg1
Panaxoside Rg1, a major bioactive constituent of Panax ginseng, has demonstrated significant neuroprotective properties in a variety of preclinical models. nih.govnih.gov The compound exerts its effects through multiple intricate molecular and cellular pathways. These mechanisms collectively contribute to the preservation of neuronal structure and function, highlighting its potential as a neuroprotective agent. Key areas of its action include the modulation of signaling pathways related to cell growth and survival, the enhancement of synaptic function, and the inhibition of programmed cell death in neurons. nih.govnih.gov
A critical aspect of Panaxoside Rg1's neuroprotective activity involves its ability to influence neurotrophic factors, which are essential proteins that support the growth, survival, and differentiation of developing and mature neurons.
Preclinical studies have consistently shown that Panaxoside Rg1 can upregulate the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway. nih.govnih.gov In mouse models of chronic stress, Rg1 treatment was found to reverse the stress-induced reduction of both BDNF mRNA and protein levels in the hippocampus. nih.gov The activation of this pathway is central to the compound's observed antidepressant-like effects and its ability to promote neurogenesis. nih.govconsensus.app By stimulating the BDNF pathway, Rg1 helps to mitigate neuronal atrophy and supports the structural integrity of brain regions critical for mood and memory. nih.gov Research indicates that Rg1 can restore signaling through the BDNF-TrkB pathway to inhibit neuronal apoptosis in models of aging. nih.gov
Table 1: Research Findings on Panaxoside Rg1 and the BDNF/TrkB Pathway
| Model System | Key Findings | Reference |
| Chronic Mild Stress (CMS) Mouse Model | Rg1 treatment reversed the decrease in hippocampal BDNF mRNA and protein levels. | nih.gov |
| Chronic Mild Stress (CMS) Mouse Model | Rg1 administration upregulated the BDNF signaling pathway, contributing to antidepressant activity. | nih.gov |
| Aging Rat Model | Rg1 was found to restore BDNF-TrkB signaling, which contributed to the inhibition of neuronal apoptosis. | nih.gov |
In addition to its effects on BDNF, Panaxoside Rg1 has been shown to enhance Nerve Growth Factor (NGF). nih.gov NGF is a neurotrophic factor crucial for the survival and maintenance of sympathetic and sensory neurons. The enhancement of NGF is considered one of the various neuroprotective mechanisms of Rg1. nih.gov By promoting the expression of endogenous neurotrophic factors, including NGF, Rg1 supports neuronal remodeling and axonal regeneration, which are vital processes for recovery from neuronal injury. phcog.com
Panaxoside Rg1 plays a significant role in regulating synaptic plasticity, the ability of synapses to strengthen or weaken over time, which is fundamental for learning and memory. nih.govkoreascience.kr In preclinical models of depression, Rg1 was found to ameliorate the reduction in dendritic spine density and synapse numbers in the prefrontal cortex. nih.gov It achieves this by increasing the expression of key synaptic-related proteins, including cAMP response element-binding protein (CREB), postsynaptic density protein 95 (PSD-95), and synapsin. nih.gov Further studies in retinal ganglion cells demonstrated that Rg1 promotes neurite growth and synaptic plasticity by activating the cAMP/PKA/CREB signaling pathway and upregulating Growth Associated Protein 43 (GAP-43), a critical protein for axonal growth. koreascience.kr This body of evidence suggests that synapse protection is a key mechanism of Rg1's cognitive-enhancing effects. nih.gov
Table 2: Effects of Panaxoside Rg1 on Synaptic Plasticity Markers
| Marker | Effect | Model System | Reference |
| CREB | Increased expression | CUMS Rat Model | nih.gov |
| PSD-95 | Increased expression | CUMS Rat Model | nih.gov |
| Synapsin | Increased expression | CUMS Rat Model | nih.gov |
| GAP-43 | Upregulated expression | Retinal Ganglion Cells | koreascience.kr |
A cornerstone of Panaxoside Rg1's neuroprotective action is its ability to inhibit apoptosis, or programmed cell death, in neuronal cells. nih.govnih.gov This anti-apoptotic effect is mediated through the modulation of several key signaling molecules involved in the cell death cascade.
Multiple studies have confirmed that Panaxoside Rg1 exerts its anti-apoptotic effects by directly targeting the caspase cascade. Specifically, Rg1 has been shown to inhibit the activation of caspase-3 and caspase-9, which are critical executioner and initiator caspases, respectively. nih.govnih.gov In a rat model of cerebral ischemia-reperfusion injury, Rg1 administration significantly reduced the levels of cleaved (active) caspase-3 and caspase-9 in the hippocampus. nih.gov Similarly, in studies using primary hippocampal neurons, Rg1 treatment reduced caspase-3 activity and apoptosis induced by beta-amyloid toxicity. semanticscholar.org This inhibition of caspase activation prevents the final steps of the apoptotic process, thereby preserving neuronal viability. researchgate.net The mechanism also involves modulating the balance of the B-cell lymphoma-2 (Bcl-2) family of proteins, with Rg1 shown to increase the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax. nih.govsemanticscholar.org
Table 3: Panaxoside Rg1's Influence on Apoptotic Proteins
| Protein | Effect | Model System | Reference |
| Cleaved Caspase-3 | Decreased expression | Rat Cerebral IR Injury | nih.gov |
| Cleaved Caspase-9 | Decreased expression | Rat Cerebral IR Injury | nih.gov |
| Active Caspase-3 | Reduced levels | Mutant PS1 M146L Cells | researchgate.net |
| Bcl-2/Bax Ratio | Increased ratio | Primary Hippocampal Neurons | semanticscholar.org |
Anti-Apoptotic Pathways in Neuronal Cells
Regulation of Bcl-2/Bax Expression
Panaxoside Rg1, also known as Ginsenoside Rg1, has demonstrated a significant ability to modulate the expression of key apoptosis-regulating proteins, Bcl-2 and Bax. The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway, with Bcl-2 acting as an anti-apoptotic protein and Bax as a pro-apoptotic protein. The ratio of Bcl-2 to Bax is a critical determinant of cell survival or death.
In preclinical studies, Panaxoside Rg1 has been shown to exert a protective effect by altering this crucial ratio in favor of cell survival. For instance, in a model of myocardial infarction, Panaxoside Rg1 treatment was found to inhibit the cell death of myocardial cells by downregulating the expression of Bax and upregulating the expression of Bcl-2. nih.govnih.gov This shift in the Bcl-2/Bax ratio prevents the release of cytochrome c from the mitochondria, a key event in the apoptotic cascade.
Similarly, in a study involving kidney ischemia/reperfusion injury, both Panaxoside Rg1 and Rb1 were found to decrease the expression of Bax, thereby increasing the Bcl-2/Bax ratio and protecting renal cells from apoptosis. nih.gov This protective mechanism has also been observed in the context of neuroprotection, where Panaxoside Rg1 increased the ratio of Bcl-2 to Bax, thereby reducing neuronal apoptosis. These findings highlight a consistent mechanism of action for Panaxoside Rg1 across different tissue types, where it promotes cell survival by regulating the expression of Bcl-2 family proteins.
| Preclinical Model | Effect of Panaxoside Rg1 | Outcome | Reference |
|---|---|---|---|
| Myocardial Infarction | Inhibited expression of Bcl-2 and Caspase-3 | Reduced myocardial cell death | nih.gov |
| Kidney Ischemia/Reperfusion | Decreased Bax expression, increased Bcl-2/Bax ratio | Protective effect on HK-2 cells | nih.gov |
| Cognitive Impairment Model | Increased Bcl-2/Bax ratio | Reduced neuronal apoptosis | researchgate.net |
| Ox-LDL-Treated Vascular Endothelial Cells | Downregulated BAX, upregulated BCL-2 | Inhibited apoptosis | nih.gov |
Attenuation of Endoplasmic Reticulum (ER) Stress-Mediated Apoptosis
The endoplasmic reticulum (ER) is a critical organelle for protein folding and synthesis. Disruption of ER function can lead to the accumulation of unfolded or misfolded proteins, a condition known as ER stress. Prolonged ER stress activates the unfolded protein response (UPR), which can ultimately trigger apoptosis. Panaxoside Rg1 has been shown to mitigate ER stress-induced apoptosis in various preclinical models.
In a rat model of unilateral ureteral obstruction, a condition that induces renal fibrosis and apoptosis, treatment with Panaxoside Rg1 significantly reduced the expression of ER stress-associated proteins. nih.gov Specifically, it decreased the levels of glucose-regulated protein 78 (GRP78), an indicator of ER stress, as well as the pro-apoptotic proteins C/EBP homologous protein (CHOP) and caspase-12. nih.gov This suggests that Panaxoside Rg1 can suppress renal cell apoptosis and fibrosis in part by inhibiting the ER stress-related apoptotic pathway. nih.gov
Furthermore, research on alcohol-induced myocardial injury revealed that Panaxoside Rg1 can attenuate ER stress in H9c2 cells. nih.gov It is suggested that Rg1 accomplishes this by regulating the PERK/ATF4/CHOP pathway, which is a major branch of the UPR. nih.gov By suppressing ER stress, Panaxoside Rg1 helps to maintain cellular homeostasis and prevent apoptosis in the face of cellular insults.
Autophagic Survival Response Modulation (e.g., Beclin1 and Bcl-2 Interaction)
Autophagy is a cellular process of self-digestion, where damaged organelles and misfolded proteins are degraded and recycled. It can act as a survival mechanism under cellular stress, but can also lead to cell death. The interplay between autophagy and apoptosis is complex and is partly regulated by the interaction between Beclin1, a key autophagy-promoting protein, and Bcl-2.
Under normal conditions, Bcl-2 binds to Beclin1, inhibiting its autophagic activity. mdpi.com Panaxoside Rg1 has been shown to modulate this interaction to promote a pro-survival autophagic response. In a study on starved H9c2 cardiomyocytes, Panaxoside Rg1 promoted the dissociation of the Bcl-2-Beclin1 complex. nih.govnih.govresearchgate.net This dissociation frees Beclin1 to initiate autophagy, while the released Bcl-2 can exert its anti-apoptotic function. nih.govnih.govresearchgate.net
This mechanism was further elucidated using co-immunoprecipitation and Fluorescence Resonance Energy Transfer (FRET) techniques, which demonstrated that Panaxoside Rg1 weakens the interaction between Beclin1 and Bcl-2 in a dose- and time-dependent manner. nih.govnih.gov By promoting a beneficial autophagic response while simultaneously inhibiting apoptosis, Panaxoside Rg1 helps to protect cells from stress-induced death. nih.govnih.govresearchgate.net
Mitigation of Oxidative Stress in Neural Tissues
Nrf2/ARE Pathway Activation and Antioxidant Gene Expression (e.g., Heme Oxygenase-1, NAD(P)H: Quinone Oxidoreductase 1)
Oxidative stress is a major contributor to neuronal damage in various neurological disorders. The Nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) pathway is a crucial cellular defense mechanism against oxidative stress. Under basal conditions, Nrf2 is kept inactive by binding to Keap1. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the ARE, leading to the transcription of a battery of antioxidant and cytoprotective genes. nih.gov
Panaxoside Rg1 has been demonstrated to activate this protective pathway in neural tissues. Studies have shown that Rg1 can trigger the Nrf2/HO-1 pathway, leading to increased expression of downstream antioxidant enzymes. nih.gov For example, in models of spinal cord injury and cerebral ischemia-reperfusion, Panaxoside Rg1 was found to activate the Nrf2/HO-1 signaling pathway, which in turn exerted antioxidant and anti-inflammatory effects. nih.gov
The activation of the Nrf2/ARE pathway by Panaxoside Rg1 leads to the upregulation of several key antioxidant genes, including heme oxygenase-1 (HO-1) and NAD(P)H: quinone oxidoreductase 1 (NQO1). nih.govnih.gov HO-1 is an enzyme that catabolizes heme into biliverdin, which is then converted to the potent antioxidant bilirubin. NQO1 is a flavoprotein that detoxifies quinones and reduces oxidative stress. By upregulating these and other antioxidant genes, Panaxoside Rg1 enhances the intrinsic antioxidant capacity of neural cells, thereby protecting them from oxidative damage. nih.govmdpi.com
| Preclinical Model/Condition | Effect of Panaxoside Rg1 | Key Mediators | Reference |
|---|---|---|---|
| Spinal Cord Injury | Activation of Nrf2/HO-1 signaling pathway | Nrf2, HO-1 | nih.gov |
| Cerebral Ischemia-Reperfusion | Activation of Nrf2/ARE signaling pathway | Nrf2, miR-144 | nih.gov |
| Hypoxia/Reoxygenation-induced H9c2 cell apoptosis | Activation of the Nrf2/HO-1 pathway | Nrf2, HO-1 | nih.gov |
| Neuroblastoma cells overexpressing Aβ(1-42) | Promoted NRF2 nuclear translocation | NRF2 | nih.gov |
Reduction of Reactive Oxygen Species (ROS) and Lipid Peroxidation (e.g., Malondialdehyde)
Reactive oxygen species (ROS) are highly reactive molecules that can damage cellular components, including lipids, proteins, and DNA. An excess of ROS leads to oxidative stress and cellular injury. Lipid peroxidation is a chain reaction of oxidative degradation of lipids, which leads to the formation of harmful byproducts such as malondialdehyde (MDA).
Panaxoside Rg1 has been shown to effectively reduce the levels of ROS and lipid peroxidation in neural tissues. In a mouse model of cognitive impairment, Panaxoside Rg1 treatment decreased the level of oxidative stress. proquest.com In vitro studies using vascular endothelial cells subjected to lipid peroxidation injury demonstrated that ginsenosides (B1230088), including Rg1, significantly decreased the production of MDA. imrpress.com
Furthermore, in a model of brain damage induced by the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), Panaxoside Rg1 was found to decrease oxidative stress. researchgate.net Similarly, in rats subjected to limb unloading, which induces oxidative stress in the prefrontal cortex, administration of Panaxoside Rg1 reduced ROS levels. researchgate.net These findings indicate that Panaxoside Rg1 can directly or indirectly scavenge ROS and inhibit the process of lipid peroxidation, thereby protecting neural cells from oxidative damage. nih.govnih.gov
Enhancement of Endogenous Antioxidant Enzyme Activities (e.g., Superoxide (B77818) Dismutase, Glutathione (B108866) Peroxidase, Catalase)
In addition to activating the Nrf2/ARE pathway, Panaxoside Rg1 has been shown to directly enhance the activity of key endogenous antioxidant enzymes. These enzymes play a critical role in detoxifying ROS and maintaining cellular redox homeostasis. The primary antioxidant enzymes include superoxide dismutase (SOD), glutathione peroxidase (GPx), and catalase (CAT).
SOD catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide. GPx and CAT then work to detoxify hydrogen peroxide. Preclinical studies have consistently demonstrated that Panaxoside Rg1 treatment increases the activities of these crucial enzymes. For instance, in a mouse model of cognitive impairment, Rg1 increased the activity of SOD and GPx. proquest.com
Anti-Neuroinflammatory Effects
Panaxoside Rg1, a prominent active ginsenoside, demonstrates significant anti-neuroinflammatory properties in a variety of preclinical models. Its mechanisms of action are multifaceted, targeting key cellular and molecular components of the inflammatory cascade within the central nervous system. These effects collectively contribute to its neuroprotective potential observed in research settings.
Inhibition of Microglial and Astrocyte Activation
Neuroinflammation is characterized by the activation of glial cells, primarily microglia and astrocytes. In their activated state, these cells can release a host of inflammatory mediators that contribute to neuronal damage. Preclinical studies indicate that Panaxoside Rg1 can effectively suppress this activation. The compound has been shown to inhibit the activation of microglial cells, thereby preventing the associated neurotoxicity. nih.gov In animal models of Alzheimer's disease, Panaxoside Rg1 has been noted to reduce the activation of astrocytes. nih.govalzdiscovery.org It protects neural stem and progenitor cells by decreasing astrocytic activation. alzdiscovery.org This inhibitory action on both microglia and astrocytes is a critical component of its neuroprotective activity, helping to quell the inflammatory environment that exacerbates neurodegenerative processes. nih.govnih.gov Furthermore, in models of cerebral ischemia and reperfusion, Rg1 has been shown to protect astrocytes from apoptosis, a process that can be triggered by oxidative stress and contributes to brain injury. nih.gov
Suppression of Pro-Inflammatory Cytokine Production (e.g., TNF-α, IL-1β, IL-6)
A primary consequence of glial cell activation is the overproduction of pro-inflammatory cytokines, which are key signaling molecules that promote and sustain inflammatory responses. Panaxoside Rg1 has been consistently shown to inhibit the production of several critical pro-inflammatory cytokines. nih.gov Research demonstrates that Rg1 significantly reduces the levels of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6) in various models of inflammation. nih.govalzdiscovery.orgnih.govnih.gov For example, in glial cells stimulated with lipopolysaccharide (LPS), a potent inflammatory agent, Rg1 treatment markedly decreased the release of these cytokines. nih.gov This suppressive effect helps to mitigate the cytotoxic environment created by excessive inflammation, thereby protecting neurons from damage. alzdiscovery.org
| Cytokine | Effect of Panaxoside Rg1 | Observed in Model(s) | Reference(s) |
|---|---|---|---|
| TNF-α | Suppression/Reduction | LPS-induced glial cells, Chemotherapy-induced cognitive impairment models | nih.gov, nih.gov, nih.gov |
| IL-1β | Suppression/Reduction | Preclinical neuroinflammation models | nih.gov, alzdiscovery.org |
| IL-6 | Suppression/Reduction | Chemotherapy-induced cognitive impairment models, LPS-stimulated HT-29 cells | nih.gov, nih.gov |
Modulation of Inflammatory Signaling Pathways (e.g., NF-κB, MAPK, JAK2/STAT3, TLR4/NF-κB)
The anti-inflammatory effects of Panaxoside Rg1 are rooted in its ability to modulate key intracellular signaling pathways that govern the expression of inflammatory genes. One of the most critical pathways it targets is the Nuclear Factor-kappa B (NF-κB) pathway. Rg1 has been shown to inhibit NF-κB activation in response to inflammatory stimuli like LPS, which in turn decreases the production of TNF-α and other inflammatory mediators. nih.gov The compound also suppresses the Toll-like receptor 4 (TLR4) expression, an upstream receptor that often initiates the NF-κB signaling cascade in response to bacterial endotoxins. nih.gov
In addition to the NF-κB pathway, Rg1 modulates the Mitogen-Activated Protein Kinase (MAPK) signaling pathways. nih.gov The MAPK family, including p38 MAPK, plays a crucial role in translating extracellular stimuli into cellular inflammatory responses. nih.gov By suppressing both the NF-κB and MAPK pathways, Rg1 effectively disrupts the core machinery of the inflammatory response in glial cells. nih.gov
Regulation of Macrophage Polarization (M1 to M2 Phenotypes)
Microglia and macrophages can exist in different functional states, or phenotypes, broadly categorized as the pro-inflammatory M1 phenotype and the anti-inflammatory/pro-resolving M2 phenotype. The M1 state is associated with the release of pro-inflammatory cytokines and is predominant during the initial phase of inflammation. researchgate.net In contrast, the M2 state is involved in resolving inflammation and promoting tissue repair. nih.govresearchgate.net
Panaxoside Rg1 has been found to promote the transition of macrophages and microglia from the M1 to the M2 phenotype. nih.govresearchgate.net In preclinical studies, Rg1 treatment was shown to decrease the expression of M1 markers, such as inducible nitric oxide synthase (iNOS) and CD86, while simultaneously increasing the expression of M2 markers like Arginase-1 (Arg-I) and CD206. researchgate.net This shift is significant as it not only reduces the production of pro-inflammatory mediators but also enhances the secretion of anti-inflammatory cytokines like IL-10, actively promoting the resolution of inflammation. nih.gov This modulation of macrophage polarization represents a sophisticated mechanism for its anti-inflammatory effects, moving beyond simple suppression to actively fostering a pro-resolving cellular environment. nih.govresearchgate.net
| Phenotype | Key Markers | Effect of Panaxoside Rg1 | Reference(s) |
|---|---|---|---|
| M1 (Pro-inflammatory) | iNOS, CD86, TNF-α, IL-1β, IL-6 | Decreases expression/polarization | nih.gov, researchgate.net |
| M2 (Anti-inflammatory) | Arginase-1, CD206, IL-10, IL-4 | Increases expression/polarization | nih.gov, researchgate.net |
Amelioration of Glial Gap Junction Dysfunction (e.g., Connexin43 Ubiquitination)
Effective intercellular communication is vital for maintaining homeostasis in the central nervous system. Astrocytes, in particular, form extensive networks connected by gap junctions, which are channels composed of connexin proteins. Connexin43 (Cx43) is the most abundant connexin in astrocytes and is essential for their function. nih.gov Neuroinflammation can disrupt this communication by causing the dysfunction and degradation of gap junctions. nih.govfrontiersin.org
Research has revealed that Panaxoside Rg1 can protect and restore the function of these crucial communication channels. nih.govnih.govresearchgate.net One of the underlying mechanisms is the suppression of Cx43 ubiquitination. nih.gov Ubiquitination is a cellular process that tags proteins for degradation. In inflammatory conditions, increased ubiquitination of Cx43 leads to its removal and the subsequent impairment of gap junction intercellular communication. nih.gov Panaxoside Rg1 has been shown to reverse the inflammation-induced increase in Cx43 ubiquitination, thereby stabilizing the protein and preserving the integrity and function of glial gap junctions. nih.gov This action helps to maintain glial network function and mitigate the detrimental effects of neuroinflammation on intercellular signaling. nih.govfrontiersin.org
Regulation of Calcium Homeostasis and Excitotoxicity
Disruption of calcium (Ca²⁺) homeostasis is a central event in neuronal cell death associated with various neurological disorders, including cerebral ischemia. nih.govkoreascience.kr Excitotoxicity, a process where excessive stimulation by neurotransmitters leads to neuronal damage, is often mediated by a massive influx of Ca²⁺ into neurons. scispace.com
Panaxoside Rg1 exerts neuroprotective effects by regulating intracellular Ca²⁺ levels and mitigating excitotoxicity. nih.govnih.gov In preclinical models of cerebral ischemia-reperfusion injury, Rg1 treatment was found to inhibit calcium overload in neurons. nih.govkoreascience.kr It helps to resist the imbalance of calcium homeostasis that occurs following such injuries. nih.gov Mechanistically, Rg1 has been shown to inhibit high-voltage activated (HVA) calcium channel currents, thereby reducing Ca²⁺ influx. scispace.com By preventing intracellular Ca²⁺ overload, Rg1 protects against the downstream deleterious effects, including the activation of cell death pathways and neuroinflammation, thus playing a crucial role in attenuating neuronal damage. nih.govnih.govkoreascience.kr
Impact on Specific Neurodegenerative Disorder Pathologies in Preclinical Models
Panaxoside Rg1 has demonstrated a range of neuroprotective effects in preclinical models of several neurodegenerative disorders. These effects are attributed to its influence on key pathological hallmarks of these diseases at the molecular and cellular levels.
Alzheimer's Disease Models
In preclinical models of Alzheimer's disease (AD), Panaxoside Rg1 has been shown to target several core pathological processes. aging-us.com The accumulation of amyloid-β (Aβ) peptides is a primary characteristic of AD. researchgate.net Panaxoside Rg1 has been found to reduce Aβ levels by modulating the processing of the amyloid precursor protein (APP). aging-us.comresearchgate.net It achieves this by promoting the non-amyloidogenic pathway through increasing the expression of a disintegrin and metallopeptidase domain 10 (ADAM10) and decreasing the expression of β-site APP-cleaving enzyme 1 (BACE1). aging-us.comnih.gov
Furthermore, Panaxoside Rg1 has been observed to inhibit the hyperphosphorylation of tau protein, another key feature of AD pathology. aging-us.comnih.gov This effect is partly mediated by its ability to inhibit the activity of cyclin-dependent kinase 5 (CDK5), which in turn reduces the phosphorylation of peroxisome proliferator-activated receptor γ (PPARγ) at serine 273. researchgate.net This action leads to the downregulation of BACE1 and a subsequent decrease in Aβ production. researchgate.net
The neuroprotective effects of Panaxoside Rg1 in AD models are also linked to its interaction with estrogen receptors. aging-us.comnih.gov Studies have shown that it can promote the non-amyloidogenic cleavage of APP through estrogen receptor signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways. nih.gov
Table 1: Effects of Panaxoside Rg1 in Alzheimer's Disease Models
| Pathological Feature | Effect of Panaxoside Rg1 | Key Molecular Targets |
| Amyloid-β Accumulation | Decrease | ADAM10 (increase), BACE1 (decrease), PPARγ |
| Tau Hyperphosphorylation | Decrease | GSK3β, CDK5 |
| Estrogen Receptor Signaling | Activation | MAPK/ERK, PI3K/Akt |
Parkinson's Disease Models
In preclinical models of Parkinson's disease (PD), Panaxoside Rg1 has demonstrated neuroprotective effects on dopaminergic neurons, the primary cell type lost in this disorder. nih.gov A key pathological hallmark of PD is the aggregation of α-synuclein. nih.gov While direct effects on α-synuclein aggregation are still under investigation, Panaxoside Rg1 has been shown to protect dopaminergic neurons from degeneration induced by neurotoxins like 6-hydroxydopamine (6-OHDA). nih.govnih.gov
The mechanisms underlying this protection involve the activation of pro-survival signaling pathways. nih.gov Research indicates that Panaxoside Rg1 can activate the PINK1/Parkin pathway, which is crucial for mitochondrial quality control and the clearance of damaged mitochondria, a process often impaired in PD. nih.gov Furthermore, it has been shown to enhance neuronal survival through the PI3K/Akt and BDNF-TrkB signaling pathways. nih.gov
Table 2: Effects of Panaxoside Rg1 in Parkinson's Disease Models
| Pathological Feature | Effect of Panaxoside Rg1 | Key Molecular Targets/Pathways |
| Dopaminergic Neuron Degeneration | Protection | IGF-IR signaling pathway, PI3K/Akt, BDNF-TrkB |
| Mitochondrial Dysfunction | Amelioration | PINK1/Parkin pathway |
Ischemic Stroke Models
In preclinical models of ischemic stroke, Panaxoside Rg1 has been shown to exert neuroprotective effects by reducing the extent of brain damage. nih.gov One of the key findings is its ability to decrease the cerebral infarct volume following an ischemic event. nih.gov
Panaxoside Rg1 also plays a role in maintaining the integrity of the blood-brain barrier (BBB). frontiersin.org In stroke models, it has been observed to reduce BBB permeability, which helps to prevent the entry of harmful substances into the brain parenchyma and reduces cerebral edema. frontiersin.org
Furthermore, Panaxoside Rg1 has been shown to promote angiogenesis, the formation of new blood vessels, in the ischemic penumbra. koreascience.krnih.govresearchgate.net This process is critical for restoring blood flow to the affected brain tissue and promoting long-term recovery. researchgate.net The pro-angiogenic effects are partly mediated by the activation of the vascular endothelial growth factor (VEGF) signaling pathway. researchgate.net
Table 3: Effects of Panaxoside Rg1 in Ischemic Stroke Models
| Pathological Feature | Effect of Panaxoside Rg1 | Key Molecular Mechanisms |
| Cerebral Infarct Volume | Decrease | Neuroprotection |
| Blood-Brain Barrier Permeability | Decrease | Maintenance of tight junctions |
| Angiogenesis | Increase | Activation of VEGF signaling |
Depression Models
Preclinical research suggests that Panaxoside Rg1 possesses antidepressant-like effects, influencing several neurobiological systems implicated in depression. nih.govnih.gov One of the key mechanisms is the modulation of the hypothalamic-pituitary-adrenal (HPA) axis. nih.govresearchgate.net Panaxoside Rg1 has been shown to inhibit HPA axis hyperfunction, a common finding in individuals with depression, by reducing levels of corticosterone (B1669441). nih.govresearchgate.netresearchgate.net
Panaxoside Rg1 also impacts monoamine neurotransmitter systems. nih.govresearchgate.net Studies have reported that it can increase the levels of serotonin (B10506) and norepinephrine (B1679862) in various brain regions, which are neurotransmitters targeted by many conventional antidepressant medications. researchgate.net
Furthermore, Panaxoside Rg1 has been found to promote neurogenesis, the birth of new neurons, in the hippocampus, a brain region crucial for mood regulation and cognition. nih.govresearchgate.net It also enhances structural plasticity by increasing the expression of synaptic-related proteins, suggesting a role in restoring neuronal connectivity that may be impaired in depression. nih.govresearchgate.net
Table 4: Effects of Panaxoside Rg1 in Depression Models
| Pathological Feature | Effect of Panaxoside Rg1 | Key Molecular Mechanisms |
| HPA Axis Hyperfunction | Inhibition | Reduction of corticosterone levels |
| Monoamine Neurotransmitter Levels | Increase | Elevation of serotonin and norepinephrine |
| Neurogenesis | Promotion | Increased birth of new neurons in the hippocampus |
| Structural Plasticity | Enhancement | Increased expression of synaptic-related proteins |
Huntington's Disease Models
In a mouse model of Huntington's disease (HD) induced by 3-nitropropionic acid (3-NP), Panaxoside Rg1 has demonstrated neuroprotective effects. nih.govnih.gov Treatment with Panaxoside Rg1 was shown to alleviate behavioral deficits and reduce neuronal loss in the striatum, a brain region severely affected in HD. nih.govnih.gov
The underlying mechanisms for these protective effects involve the suppression of key inflammatory and apoptotic signaling pathways. nih.gov Specifically, Panaxoside Rg1 was found to inhibit the activation of the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways in the striatum of the HD mouse model. nih.govnih.gov
Cardioprotective Mechanisms of Panaxoside Rg1
Beyond its neuroprotective effects, Panaxoside Rg1 has also been investigated for its cardioprotective properties in preclinical models. koreascience.krnih.gov It has been shown to mitigate ischemic myocardial injury, reduce myocardial hypertrophy, and prevent fibrosis. koreascience.krnih.gov The cardioprotective mechanisms of Panaxoside Rg1 are multifaceted and include enhancing endothelial function, inhibiting smooth muscle cell proliferation, modulating inflammation, and regulating lipid metabolism. koreascience.krnih.gov In models of myocardial ischemia/reperfusion injury, Panaxoside Rg1 has been shown to reduce cardiac inflammation by inhibiting macrophage polarization towards the pro-inflammatory M1 phenotype. koreascience.kr It also attenuates cardiac oxidative stress by activating the AMPK/Nrf2/HO-1 signaling pathway. nih.gov
Table 5: Cardioprotective Mechanisms of Panaxoside Rg1
| Cardioprotective Effect | Key Molecular Mechanisms |
| Mitigation of Ischemic Myocardial Injury | Inhibition of inflammation, reduction of oxidative stress |
| Reduction of Myocardial Hypertrophy | Modulation of signaling pathways involved in cardiac growth |
| Prevention of Fibrosis | Inhibition of pro-fibrotic signaling |
| Enhanced Endothelial Function | Promotion of nitric oxide production |
| Inhibition of Macrophage Polarization | Suppression of M1 macrophage phenotype |
| Attenuation of Oxidative Stress | Activation of AMPK/Nrf2/HO-1 pathway |
Mitigation of Ischemic Myocardial Injury and Cardiomyocyte Apoptosis
Panaxoside Rg1 has demonstrated significant cardioprotective effects by mitigating ischemic myocardial injury and reducing cardiomyocyte apoptosis. nih.govnih.gov In animal models of myocardial ischemia/reperfusion (I/R) injury, treatment with Panaxoside Rg1 has been shown to decrease the infarct size and improve myocardial viability. nih.goviajlb.org This protective effect is associated with a marked reduction in myocardial apoptosis. nih.gov
Mechanistically, Panaxoside Rg1 inhibits I/R-induced cardiomyocyte apoptosis by modulating the expression of key apoptotic proteins. It has been observed to increase the expression of the anti-apoptotic protein Bcl-2 while decreasing the expression of the pro-apoptotic protein Bax. nih.gov Furthermore, Panaxoside Rg1 downregulates the protein expression of cleaved-Poly (ADP-ribose) Polymerase (PARP), caspase-9, and caspase-3, all of which are critical executioners of the apoptotic cascade. nih.gov In models of sepsis-induced myocardial dysfunction, Panaxoside Rg1 has been shown to inhibit cardiomyocyte apoptosis and inflammation by regulating the FAK/AKT-FOXO3A signaling pathway. researchgate.net Studies have also indicated that Panaxoside Rg1 can directly bind to and inactivate RhoA in cardiac I/R rat models, thereby inhibiting myocardial infarction and cardiomyocyte apoptosis. researchgate.netresearchgate.net
Table 1: Effects of Panaxoside Rg1 on Ischemic Myocardial Injury and Apoptosis
| Model | Effect of Panaxoside Rg1 | Key Molecular Mechanisms | Citation |
|---|---|---|---|
| Myocardial Ischemia/Reperfusion (I/R) | Reduced infarct size, improved myocardial viability, decreased apoptosis | Increased Bcl-2, decreased Bax, cleaved-caspase-9, and cleaved-caspase-3 | nih.gov |
| Sepsis-induced myocardial dysfunction | Inhibited cardiomyocyte apoptosis and inflammation | Regulation of FAK/AKT-FOXO3A signaling pathway | researchgate.net |
| Cardiac I/R | Inhibited myocardial infarction and apoptosis | Direct binding and inactivation of RhoA | researchgate.netresearchgate.net |
| Myocardial Infarction | Protected heart structure, reduced apoptotic cells | Decreased neutrophil infiltration | iajlb.org |
| Myocardial Ischemia/Reperfusion | Reduced cardiac inflammation and fibrosis | Inhibition of M1 macrophage polarization and AIM2 inflammasome activation | nih.govresearchgate.netkoreascience.krkoreascience.kr |
Enhancement of Endothelial Function and Angiogenesis
Panaxoside Rg1 has been shown to promote endothelial function and angiogenesis, which are crucial processes for tissue repair and recovery after ischemic events. nih.gov It effectively stimulates angiogenesis both in vivo and in vitro. nih.gov One of the key mechanisms is the upregulation of the PI3K/Akt/eNOS signaling pathway, which leads to functional neovascularization and the formation of tube-like structures. nih.gov Panaxoside Rg1 has also been found to downregulate miR-214 in human umbilical vein endothelial cells (HUVECs), resulting in increased endothelial nitric oxide synthase (eNOS) expression and enhanced tube formation. nih.gov
Further research has highlighted the role of the glucocorticoid receptor (GR) in Panaxoside Rg1-mediated angiogenesis. By activating GR, Panaxoside Rg1 reduces the expression of miR-23a and subsequently upregulates the hepatocyte growth factor receptor protein. nih.gov Additionally, it stimulates endothelial progenitor cells to release exosomes containing pro-angiogenic microRNAs, such as miRNA-126-5p, miRNA-146a-5p, miRNA-210, and miRNA-214-5p. nih.gov In a study using fluorescent transgenic mice, Panaxoside Rg1 was shown to significantly enhance angiogenesis in a Matrigel plug assay, with a more sustained effect compared to basic fibroblast growth factor (bFGF). nih.gov
Inhibition of Vascular Smooth Muscle Cell Proliferation
The proliferation of vascular smooth muscle cells (VSMCs) is a key event in the development of atherosclerosis and restenosis. Preclinical studies have demonstrated that Panaxoside Rg1 can inhibit VSMC proliferation induced by various stimuli. nih.govnih.gov In VSMCs treated with tumor necrosis factor-alpha (TNF-alpha), Panaxoside Rg1 inhibited proliferation in a dose-dependent manner. nih.gov Proteomic analysis revealed that Panaxoside Rg1 could restore the expression levels of several proteins altered by TNF-alpha, including a decrease in G-protein coupled receptor kinase, protein kinase C (PKC)-zeta, and N-ras protein, and an increase in the cycle-related protein p21. nih.gov
Similarly, Panaxoside Rg1 was found to inhibit VSMC proliferation induced by platelet-derived growth factor-BB (PDGF-BB) by arresting the cell cycle in the G0/G1 phase. nih.govsemanticscholar.org This effect was associated with an upregulation of eNOS mRNA and an increase in the production of nitric oxide (NO) and cyclic guanosine (B1672433) monophosphate (cGMP). nih.govsemanticscholar.org Further studies have suggested that the inhibitory mechanisms of Panaxoside Rg1 on VSMC proliferation involve the depression of signaling pathways such as ERK, PI3K/PKB, and PKC. semanticscholar.org It has also been shown to inhibit VSMC senescence by partially inhibiting the p16INK4a/Rb and p53-p21Cip1/Waf1 signaling pathways. geneticsmr.org
Regulation of Lipid Metabolism and Anti-Atherosclerotic Effects
Panaxoside Rg1 has demonstrated beneficial effects on lipid metabolism and exhibits anti-atherosclerotic properties. nih.govkoreascience.krresearchgate.net Atherosclerosis is a chronic inflammatory disease characterized by lipid accumulation and plaque formation in the arteries. koreascience.krresearchgate.net Panaxoside Rg1 contributes to the stability of atherosclerotic plaques by enhancing autophagy and reducing apoptosis in macrophages through the AMPK/mTOR pathway. nih.gov This helps to maintain macrophage function in advanced atherosclerosis. nih.gov
In a study involving a combination of Ginsenoside Rg1, Notoginsenoside R1, and Protocatechuic aldehyde (RRP), the treatment reduced the atherosclerotic area and lipid levels in ApoE−/− mice. frontiersin.org This combination also improved endothelial function by decreasing endothelin-1 (B181129) (ET-1) and thromboxane (B8750289) A2 (TXA2) levels while increasing eNOS and prostacyclin (PGI2) levels. frontiersin.org
Prevention of Thrombosis (e.g., Platelet Activation, ERK Pathway Inhibition)
Panaxoside Rg1 has been shown to possess anti-thrombotic properties by inhibiting platelet activation. nih.govnih.gov It significantly inhibits platelet aggregation induced by various agonists such as thrombin, ADP, and collagen. nih.gov For instance, Panaxoside Rg1 decreased the aggregation rate stimulated by thrombin by 46%. nih.gov It also reduced thrombin-enhanced fibrinogen binding and P-selectin expression on single platelets by 81% and 66%, respectively. nih.gov
The underlying mechanism for this anti-platelet effect involves the inhibition of the ERK (extracellular signal-regulated kinase) pathway. nih.gov Western blot analysis has shown that Panaxoside Rg1 potently inhibits ERK phosphorylation. nih.gov Furthermore, it affects αIIbβ3-mediated outside-in signaling, as demonstrated by diminished platelet spreading on immobilized fibrinogen, and decreases the rate of clot retraction. nih.gov In an in vivo model of arterial thrombosis, Panaxoside Rg1 was found to prolong the time to mesenteric arterial occlusion. nih.gov
Modulation of Myocardial Energy Metabolism (e.g., ATP Production, Mitochondrial Respiratory Chain Complexes, RhoA/ROCK Signaling Pathway, AMPK/Nrf2/HO-1 Pathway)
Panaxoside Rg1 plays a crucial role in modulating myocardial energy metabolism, which is vital for cardiac function, particularly under ischemic conditions. It has been shown to restore the production of adenosine (B11128) triphosphate (ATP) in the myocardium after I/R injury. researchgate.net This is achieved, in part, by enhancing the activity and expression of mitochondrial respiratory chain complexes. nih.gov
Several signaling pathways are implicated in the metabolic regulatory effects of Panaxoside Rg1. One such pathway is the RhoA/ROCK signaling pathway. Panaxoside Rg1 has been found to bind to RhoA and down-regulate the activity of this pathway, which in turn improves cardiomyocyte survival by regulating energy metabolism. nih.govresearchgate.netresearchgate.net Another critical pathway is the AMPK/Nrf2/HO-1 pathway. nih.govnih.gov Panaxoside Rg1 treatment significantly increases the expression of AMPK, Nrf2, and heme oxygenase-1 (HO-1) in cardiac tissues, which helps to mitigate oxidative stress and inflammation. nih.govnih.gov In vitro studies have shown that Panaxoside Rg1 can increase ATP production and enhance the expression of mitochondrial respiratory chain complexes III and IV. nih.govnih.govnih.gov
Table 2: Panaxoside Rg1's Modulation of Myocardial Energy Metabolism
| Effect | Mechanism/Pathway | Model System | Citation |
|---|---|---|---|
| Increased ATP Production | Enhanced mitochondrial respiratory chain complexes | H9c2 cells, I/R rats | nih.govresearchgate.netnih.gov |
| Improved Cardiomyocyte Survival | Regulation of RhoA/ROCK signaling pathway | I/R rats | nih.govresearchgate.net |
| Reduced Oxidative Stress & Inflammation | Activation of AMPK/Nrf2/HO-1 pathway | Diabetic rats | nih.govnih.govkoreascience.kr |
| Enhanced Mitochondrial Biogenesis | Increased PGC-1α, complex III, and complex IV expression | Diabetic rats | nih.govnih.gov |
Reduction of Myocardial Hypertrophy and Fibrosis
Panaxoside Rg1 has demonstrated the ability to reduce myocardial hypertrophy and fibrosis, key components of adverse cardiac remodeling. nih.gov In a mouse model of heart failure following myocardial infarction, Panaxoside Rg1 significantly ameliorated cardiac remodeling by reducing left ventricular dilation and decreasing cardiac fibrosis. d-nb.infonih.gov This was accompanied by an improvement in cardiac function. d-nb.info
The anti-fibrotic effect of Panaxoside Rg1 has been observed in various preclinical models. In a rat model of chronic thromboembolic pulmonary hypertension, daily supplementation with Panaxoside Rg1 attenuated right ventricular hypertrophy and myocardial remodeling, which was associated with the upregulation of matrix metalloproteinase-2 (MMP-2) expression. nih.gov In vitro studies using H2O2-treated H9c2 cells showed that Panaxoside Rg1 could attenuate fibrotic responses. d-nb.infonih.gov Furthermore, in a model of myocardial ischemia/reperfusion injury, Panaxoside Rg1 significantly reduced cardiac fibrosis. nih.govkoreascience.kr
Immunomodulatory Mechanisms of Panaxoside Rg1
Panaxoside Rg1 has been shown to exert complex and multifaceted effects on the immune system. Its immunomodulatory actions involve the regulation of various immune cells, the modulation of cytokine production, the activation of key signaling pathways, and the promotion of inflammation-resolving processes.
Regulation of Immune Cell Function
Panaxoside Rg1 influences a wide array of immune cells, including macrophages, T cells, natural killer (NK) cells, and B cells, often enhancing their activity to bolster the immune response. nih.govresearchgate.net
Macrophages: As a crucial component of the innate immune system, macrophages are significantly impacted by Panaxoside Rg1. nih.gov In preclinical models, Rg1 has been observed to boost the innate immune response in macrophages. nih.gov For instance, it can enhance the production of certain cytokines in lipopolysaccharide (LPS)-activated macrophages, indicating a heightened state of activation. nih.govnih.gov
T Cells: Panaxoside Rg1 has demonstrated the ability to modulate T cell activity. It has been found to increase the number of antigen-reactive T-cells and specifically augment the population of T-helper cells. researchgate.net Furthermore, Rg1 can enhance the activity of CD4+ T cells by promoting their proliferation. nih.gov This activation is associated with increased expression of CD3, CD28, and CD69. nih.gov Interestingly, Rg1 appears to suppress the Th1 immune response by inhibiting interferon-gamma (IFN-γ) while boosting the Th2 response through increased interleukin-4 (IL-4), thereby adjusting the Th1/Th2 balance. nih.gov
Natural Killer (NK) Cells: The activity of NK cells, which are vital for targeting and destroying infected or cancerous cells, is enhanced by Panaxoside Rg1. researchgate.netnih.gov Studies in mice have shown that Rg1 treatment leads to increased natural killing activity of splenocytes. nih.gov
B Cells: Evidence suggests that Panaxoside Rg1 can stimulate the proliferation of B lymphocytes, which are responsible for producing antibodies as part of the adaptive immune response. nih.gov
Modulation of Pro- and Anti-Inflammatory Cytokine Production
A key aspect of Panaxoside Rg1's immunomodulatory effect is its ability to regulate the production of both pro-inflammatory and anti-inflammatory cytokines, often in a context-dependent manner.
Pro-inflammatory Cytokines: Panaxoside Rg1 has been shown to suppress the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6) in various inflammatory models. nih.govmdpi.comnih.gov For example, it can reduce the levels of TNF-α and IL-6 in models of chemotherapy-induced cognitive impairment. nih.govmdpi.com However, in some contexts, such as in LPS-activated macrophages, Rg1 has been found to increase the production of TNF-α at the protein level. nih.gov
Anti-inflammatory Cytokines: Conversely, Panaxoside Rg1 often promotes the production of anti-inflammatory cytokines. It has been observed to increase the levels of IL-4 and IL-10, which play crucial roles in resolving inflammation. nih.govmdpi.com This dual regulatory capacity highlights the compound's ability to help balance the inflammatory response.
Activation of Specific Immunological Signaling Pathways
The immunomodulatory effects of Panaxoside Rg1 are underpinned by its influence on several critical intracellular signaling pathways.
PI3K/Akt/mTOR: The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a key regulator of cell growth, proliferation, and survival. Panaxoside Rg1 has been shown to activate this pathway in macrophages, which can contribute to the increased translation of certain proteins, such as TNF-α. nih.govnih.govresearchgate.net This pathway is also implicated in the protective effects of Rg1 on cardiomyocytes under hypoxic conditions. nih.gov
NF-κB: The Nuclear Factor-kappa B (NF-κB) pathway is a central mediator of inflammatory responses. Panaxoside Rg1 has been found to inhibit the activation of the NF-κB pathway in several models, leading to a reduction in the expression of pro-inflammatory genes. nih.govnih.govnih.gov For instance, it can suppress NF-κB activation in microglial cells and in animal models of colitis. nih.gov
Nrf2: The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical regulator of the antioxidant response. While direct evidence for Rg1's activation of Nrf2 in immune cells is still emerging, the activation of the Nrf2-HO-1 pathway is considered a potential mechanism for the M2 polarization of macrophages, an anti-inflammatory phenotype. nih.gov
Promotion of Pro-Resolving Inflammation Processes
Beyond simply suppressing inflammation, Panaxoside Rg1 actively promotes the resolution of inflammation, a critical process for restoring tissue homeostasis. A key mechanism in this regard is its ability to induce the polarization of macrophages towards an anti-inflammatory M2 phenotype. mdpi.comresearchgate.netsemanticscholar.org
M2 Polarization of Macrophages/Microglia: In preclinical studies, Panaxoside Rg1 has been shown to induce the M2 polarization of macrophages and microglia, the resident immune cells of the central nervous system. mdpi.comresearchgate.netsemanticscholar.org This is significant because M2 macrophages are involved in tissue repair and the suppression of inflammatory responses. frontiersin.org For example, Rg1 has been observed to inhibit the chemotherapy-induced polarization of microglia from the beneficial M2 phenotype to the pro-inflammatory M1 phenotype. nih.govmdpi.com It has also been reported to induce the expression of arginase-1, a marker of M2 macrophages, in peritoneal macrophages. mdpi.comsemanticscholar.org
Metabolic Regulatory Mechanisms of Panaxoside Rg1
In addition to its immunomodulatory properties, Panaxoside Rg1 has demonstrated significant potential in regulating metabolic processes, particularly in the context of type 2 diabetes mellitus.
Glucose Homeostasis and Insulin (B600854) Sensitivity in Type 2 Diabetes Mellitus Models
Preclinical research has consistently shown that Panaxoside Rg1 can improve glucose homeostasis and enhance insulin sensitivity in animal models of type 2 diabetes. nih.govfrontiersin.org
Blood Glucose Regulation: Treatment with Panaxoside Rg1 has been shown to remarkably decrease blood glucose levels in rats with diet and streptozotocin-induced type 2 diabetes. nih.gov It can also effectively ameliorate hyperglycemia in mice. niscpr.res.in Interestingly, some studies suggest that Rg1 may have a bidirectional regulatory effect on blood glucose, reducing high levels and increasing low levels, while not significantly affecting normal levels. niscpr.res.in
Insulin Sensitivity: Panaxoside Rg1 has been found to improve insulin resistance. nih.gov It can restore insulin sensitivity and attenuate obesity. frontiersin.org Mechanistically, Rg1 has been shown to enhance the activity of AMP-activated protein kinase (AMPK), leading to increased glucose uptake. nih.gov It also activates the Akt pathway in the liver, which suppresses hepatic gluconeogenesis. nih.gov Furthermore, Rg1 can ameliorate palmitate-induced insulin resistance in liver cells by activating Akt and inhibiting c-Jun N-terminal kinase (JNK)-mediated reactive oxygen species production. nih.gov
Table of Research Findings on Panaxoside Rg1's Bioactivity
| Mechanism Category | Specific Mechanism | Key Findings in Preclinical Research | References |
|---|---|---|---|
| Immunomodulation | Regulation of Immune Cell Function | Enhances activity of macrophages, T cells, NK cells, and B cells. nih.govresearchgate.netnih.gov | nih.govresearchgate.netnih.gov |
| Modulation of Cytokine Production | Suppresses pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and promotes anti-inflammatory cytokines (IL-4, IL-10). nih.govmdpi.comnih.gov | nih.govmdpi.comnih.gov | |
| Activation of Signaling Pathways | Activates PI3K/Akt/mTOR and inhibits NF-κB pathways. nih.govnih.govnih.govnih.gov | nih.govnih.govnih.govnih.gov | |
| Promotion of Pro-Resolving Processes | Induces M2 polarization of macrophages and microglia. mdpi.comresearchgate.netsemanticscholar.org | mdpi.comresearchgate.netsemanticscholar.org |
| Metabolic Regulation | Glucose Homeostasis & Insulin Sensitivity | Decreases blood glucose levels and improves insulin resistance in type 2 diabetes models. nih.govfrontiersin.org | nih.govfrontiersin.org |
Table of Compound Names
| Compound Name |
|---|
| Panaxoside A |
| Panaxoside Rg1 |
| Interleukin-1beta (IL-1β) |
| Interleukin-4 (IL-4) |
| Interleukin-6 (IL-6) |
| Interleukin-10 (IL-10) |
| Interferon-gamma (IFN-γ) |
| Tumor Necrosis Factor-alpha (TNF-α) |
| Streptozotocin |
Hepatic Metabolism Regulation (e.g., Glycogen (B147801) Synthesis, Lipid Accumulation, Oxidative Stress-Related Liver Injury)
Panaxoside Rg1 has demonstrated significant regulatory effects on hepatic metabolism, particularly in the context of nonalcoholic fatty liver disease (NAFLD) and other liver injuries. Its mechanisms of action involve the modulation of lipid metabolism, reduction of oxidative stress, and influence on glucose homeostasis.
Preclinical studies have shown that Panaxoside Rg1 can effectively alleviate hepatic lipid accumulation. nih.gov In high-fat diet-induced models, Rg1 administration has been observed to decrease serum levels of triglycerides (TG) and total cholesterol (TC). nih.gov This is accompanied by a visible reduction in fat deposition and lipid droplets in liver tissues. nih.govresearchgate.net The molecular mechanisms underlying this effect involve the regulation of key proteins in lipid metabolism. Panaxoside Rg1 has been found to upregulate the expression of peroxisome proliferator-activated receptor-alpha (PPARα) and its downstream targets, such as carnitine palmitoyl (B13399708) transferase 1α (CPT1A) and carnitine palmitoyl transferase 2 (CPT2), which are crucial for fatty acid β-oxidation. nih.govsci-hub.ru Concurrently, it inhibits the expression of sterol regulatory element-binding proteins-1c (SREBP-1c) and peroxisome proliferator-activated receptor-gamma (PPARγ), key transcription factors that promote de novo lipogenesis. nih.govsci-hub.ru
In addition to lipid regulation, Panaxoside Rg1 plays a crucial role in mitigating oxidative stress-related liver injury. nih.gov It has been shown to enhance the liver's antioxidant capacity by increasing the levels of endogenous antioxidants such as superoxide dismutase (SOD), catalase (CAT), and glutathione (GSH). nih.govfrontiersin.org Conversely, it reduces the levels of malondialdehyde (MDA), a marker of lipid peroxidation. nih.govfrontiersin.org A key mechanism in this protective effect is the activation of the nuclear factor erythroid-2-related factor 2 (Nrf2) signaling pathway. nih.govnih.gov By promoting Nrf2 activation, Panaxoside Rg1 upregulates the expression of various antioxidant and detoxification genes, thereby protecting hepatocytes from oxidative damage. nih.gov
Table 1: Effects of Panaxoside Rg1 on Hepatic Metabolism Regulation
| Parameter | Effect of Panaxoside Rg1 | Associated Molecular Mechanisms | References |
|---|---|---|---|
| Lipid Accumulation | Decreased | Inhibition of SREBP-1c and PPARγ; Activation of PPARα, CPT1A, and CPT2 | nih.govsci-hub.ru |
| Serum Lipids (TG, TC) | Decreased | Regulation of lipid metabolism pathways | nih.gov |
| Oxidative Stress | Decreased | Increased SOD, CAT, GSH; Decreased MDA; Activation of Nrf2 signaling pathway | nih.govfrontiersin.org |
| Hepatic Glucose Production | Decreased | Activation of LKB1-AMPK-FoxO1 pathway; Inhibition of G6Pase and PEPCK | nih.gov |
Impact on Intestinal Metabolite Composition
The bioavailability and bioactivity of Panaxoside Rg1 are significantly influenced by its metabolism within the gastrointestinal tract, which is largely mediated by the gut microbiota. nih.gov When administered orally, Panaxoside Rg1 undergoes a stepwise deglycosylation process, where the sugar moieties attached to the aglycone core are cleaved by bacterial enzymes. nih.govnih.gov
This biotransformation process converts Panaxoside Rg1 into several metabolites. The primary metabolic pathway involves the hydrolysis of the glucose molecule at the C-6 position to form ginsenoside Rh1, and the subsequent removal of the glucose at the C-20 position to yield ginsenoside F1. drugbank.com The final metabolite in this pathway is 20(S)-protopanaxatriol (PPT), which is the core aglycone structure. nih.govnih.gov This metabolic conversion is crucial, as studies have shown that some of the metabolites, such as ginsenoside Rh1, may exhibit more potent biological effects than the parent compound. nih.govdrugbank.com
Anti-Aging Mechanisms of Panaxoside Rg1 (Preclinical Studies)
Protection of Hematopoietic Stem Cells and Bone Marrow Stromal Cells against Senescence
Panaxoside Rg1 has demonstrated protective effects against senescence in the hematopoietic system, targeting both hematopoietic stem cells (HSCs) and bone marrow stromal cells (BMSCs). nih.govwjgnet.com Senescence in these cell populations can impair their function and contribute to age-related hematopoietic decline.
In studies on bone marrow mesenchymal stem cells (hBM-MSCs), Panaxoside Rg1 has been shown to inhibit senescence and improve their differentiation capabilities. nih.gov One of the key mechanisms involved is the regulation of the Wnt/β-catenin signaling pathway. nih.govnih.gov Panaxoside Rg1 can interfere with the excessive activation of this pathway, which is often observed in senescent cells, by inhibiting the phosphorylation of glycogen synthase kinase-3β (GSK-3β). nih.govnih.gov Furthermore, it has been found to prevent senescence in BMSCs by activating the NRF2 and PI3K/Akt signaling pathways, which helps to mitigate oxidative stress. nih.gov
Similarly, Panaxoside Rg1 protects hematopoietic stem/progenitor cells (HSC/HPCs) from senescence. nih.govnih.gov It can reduce the number of senescent cells, decrease DNA damage, and inhibit the expression of cell cycle inhibitors like p53 and p21. nih.govnih.gov The protective mechanisms in HSCs also involve the regulation of signaling pathways such as SIRT1-FOXO3 and SIRT3-superoxide dismutase-2, which are crucial for maintaining cellular health and preventing age-related decline in hematopoietic function. wjgnet.com
Activation of Sirtuin 1 (SIRT1) Pathway
A significant aspect of the anti-aging and protective effects of Panaxoside Rg1 is its ability to activate the Sirtuin 1 (SIRT1) pathway. nih.govresearchgate.net SIRT1 is a NAD+-dependent deacetylase that plays a critical role in regulating various cellular processes, including metabolism, stress resistance, and longevity.
Preclinical research has consistently shown that Panaxoside Rg1 can enhance the activation of the SIRT1-PGC-1α pathway. nih.gov This activation is linked to improved mitochondrial function and biogenesis, which are essential for cellular energy metabolism and protection against age-related decline. nih.gov The activation of SIRT1 by Panaxoside Rg1 has been observed in different cell types, including cardiomyocytes and neurons, suggesting a broad-spectrum protective effect. nih.gov
Furthermore, the activation of SIRT1 is implicated in the anti-inflammatory and antioxidant effects of ginsenosides. researchgate.net By upregulating SIRT1, Panaxoside Rg1 can modulate inflammatory responses and protect cells from oxidative stress, both of which are key drivers of the aging process. researchgate.net The ability of Panaxoside Rg1 to activate the SIRT1 pathway highlights its potential as a therapeutic agent for age-related diseases.
Regulation of Cellular Metabolism and Stress Responses
Panaxoside Rg1 exerts its anti-aging effects in part by regulating cellular metabolism and enhancing stress responses. nih.govnih.gov Studies using models such as Saccharomyces cerevisiae have shown that Rg1 can promote longevity by regulating metabolic homeostasis. nih.gov It has been found to influence core enzymes in the glycolytic pathway and improve mitochondrial bioenergetics. nih.gov
In addition to metabolic regulation, Panaxoside Rg1 significantly improves cellular resistance to various stressors. nih.govnih.gov It has been shown to enhance resistance to heat stress and reduce the production of reactive oxygen species (ROS). nih.govnih.gov This is achieved by improving the activity of antioxidant enzymes and mitigating oxidative damage. nih.gov The regulation of stress responses by Panaxoside Rg1 is crucial for maintaining cellular function and preventing the accumulation of damage that leads to aging.
Maintenance of Mitochondrial Function and Biogenesis
The preservation of mitochondrial health is a cornerstone of the anti-aging effects of Panaxoside Rg1. nih.govkoreascience.kr It has been shown to protect and enhance mitochondrial function through multiple mechanisms. Panaxoside Rg1 can improve mitochondrial bioenergetics by increasing ATP production and enhancing the oxygen consumption rate in cells under stress. koreascience.krajol.info
Furthermore, Panaxoside Rg1 helps maintain mitochondrial membrane potential and regulates mitochondrial dynamics, preventing excessive fragmentation which is a hallmark of cellular stress and aging. nih.govkoreascience.kr A key aspect of its mitochondrial protective effects is the promotion of mitochondrial biogenesis, the process of generating new mitochondria. nih.govmdpi.com This is often mediated through the activation of the SIRT1-PGC-1α signaling pathway, which is a master regulator of mitochondrial biogenesis. nih.gov By ensuring a healthy and functional mitochondrial population, Panaxoside Rg1 helps to sustain cellular energy levels and protect against age-related cellular decline.
Table 2: Anti-Aging Mechanisms of Panaxoside Rg1
| Mechanism | Key Findings | Associated Signaling Pathways | References |
|---|---|---|---|
| Protection of Stem Cells | Inhibits senescence of hematopoietic stem cells and bone marrow stromal cells. | Wnt/β-catenin, NRF2, PI3K/Akt, SIRT1-FOXO3, SIRT3-SOD2 | nih.govnih.govwjgnet.comnih.govnih.gov |
| SIRT1 Activation | Enhances SIRT1 activity, leading to improved mitochondrial function and stress resistance. | SIRT1-PGC-1α | nih.govresearchgate.net |
| Cellular Metabolism & Stress Response | Regulates metabolic homeostasis and enhances resistance to oxidative and heat stress. | - | nih.govnih.gov |
| Mitochondrial Function & Biogenesis | Improves mitochondrial bioenergetics, maintains membrane potential, and promotes biogenesis. | SIRT1-PGC-1α | nih.govnih.govkoreascience.krajol.info |
Effects on Vascular Smooth Muscle Cell Senescence
The aging of vascular cells is a key factor in the development of age-related cardiovascular diseases. nih.govgeneticsmr.org Preclinical research has investigated the effects of Panaxoside Rg1 on the senescence of vascular smooth muscle cells (VSMCs), primarily using D-galactose (D-gal) to induce a senescent state in vitro. nih.govgeneticsmr.org
In these experimental models, VSMCs treated with D-galactose showed significant ultrastructural changes and a marked increase in the proportion of cells staining positive for β-galactosidase, a key biomarker of cellular senescence. nih.govgeneticsmr.org Treatment with Panaxoside Rg1 was found to counteract these changes, significantly reducing the percentage of β-galactosidase-positive cells. nih.govgeneticsmr.org
Mechanistically, the anti-senescence effect of Panaxoside Rg1 is linked to its influence on critical cell cycle regulatory pathways. nih.govgeneticsmr.org D-galactose-induced senescence is associated with a significant increase in the expression of the tumor suppressor proteins p53 and the cyclin-dependent kinase inhibitors p16 and p21. nih.gov This upregulation leads to cell cycle arrest, predominantly in the G0/G1 phase. nih.govgeneticsmr.org The introduction of Panaxoside Rg1 to the senescent VSMCs led to a significant reduction in the expression levels of p16, p21, and p53. nih.govgeneticsmr.org Consequently, this mitigated the cell cycle arrest, as evidenced by a decrease in the number of cells in the G0/G1 phase. nih.govgeneticsmr.org These findings suggest that Panaxoside Rg1 can inhibit VSMC senescence by partially inhibiting the p16INK4a/Rb and p53-p21Cip1/Waf1 signaling pathways. nih.govgeneticsmr.org
Table 1: Effects of Panaxoside Rg1 on D-galactose-Induced VSMC Senescence
| Parameter | Effect of D-galactose Induction | Effect of Panaxoside Rg1 Treatment | Associated Signaling Pathways |
|---|---|---|---|
| β-galactosidase Activity | Increased | Significantly Reduced nih.govgeneticsmr.org | - |
| Cell Cycle | Arrest in G0/G1 phase nih.govgeneticsmr.org | Decreased number of cells in G0/G1 phase nih.govgeneticsmr.org | p16INK4a/Rb, p53-p21Cip1/Waf1 nih.gov |
| p16 Protein Expression | Increased | Significantly Reduced nih.govgeneticsmr.org | p16INK4a/Rb nih.gov |
| p21 Protein Expression | Increased | Significantly Reduced nih.govgeneticsmr.org | p53-p21Cip1/Waf1 nih.gov |
| p53 Protein Expression | Increased | Significantly Reduced nih.govgeneticsmr.org | p53-p21Cip1/Waf1 nih.gov |
Other Preclinical Pharmacological Activities of Panaxoside Rg1
Panaxoside Rg1 has demonstrated anti-proliferative effects against certain cancer cell types in preclinical studies, with mechanisms centered on the disruption of mitotic progression. nih.gov In cervical cancer and triple-negative breast cancer cells, Rg1 was found to induce mitotic arrest, thereby suppressing cancer cell proliferation. nih.gov
The primary mechanism involves the perturbation of the chromosomal passenger complex (CPC), a critical regulator of mitosis. nih.gov Panaxoside Rg1 inhibits the activity of Haspin kinase, which is responsible for phosphorylating histone H3 at threonine 3 (H3T3ph). nih.gov This phosphorylation event is a crucial step for the recruitment and concentration of the CPC at the centromere during prophase. nih.gov By inhibiting H3T3ph, Rg1 prevents the proper localization of the CPC, leading to a depletion of its key enzymatic component, Aurora B kinase, at the centromere. nih.gov
The reduction of centromeric Aurora B leads to significant mitotic defects, including compromised centromere integrity and abnormal spindle dynamics. nih.gov This results in an increased width of the metaphase plate and spindle instability, ultimately causing a delay in mitotic progression and inhibiting the proliferation of the cancer cells. nih.gov
Table 2: Preclinical Anti-Tumor Mechanisms of Panaxoside Rg1
| Target Molecule/Process | Effect of Panaxoside Rg1 | Consequence | Cell Types Studied |
|---|---|---|---|
| Haspin Kinase Activity | Inhibited nih.gov | Reduced phosphorylation of Histone H3 (H3T3ph) nih.gov | HeLa, MDA-MB-231 nih.gov |
| Chromosomal Passenger Complex (CPC) | Impeded recruitment to the centromere nih.gov | Depletion of Aurora B kinase at the centromere nih.gov | HeLa, MDA-MB-231 nih.gov |
| Mitotic Progression | Disrupted | Abnormal chromosome alignment and spindle dynamics nih.gov | HeLa, MDA-MB-231 nih.gov |
| Cancer Cell Proliferation | Suppressed | Mitotic arrest and delayed cell division nih.gov | HeLa, MDA-MB-231 nih.gov |
Panaxoside Rg1 has been shown in preclinical models to stimulate the proliferation and guide the differentiation of specific stem and progenitor cell populations, highlighting its regenerative potential.
Human Dental Pulp Cells (hDPCs): Studies have demonstrated that Panaxoside Rg1 significantly enhances the proliferative ability of hDPCs, which are crucial for dentin formation and tooth repair. nih.govnih.gov This effect was confirmed through fibroblast colony-forming tests, MTT assays, and cell cycle analysis. nih.gov Beyond proliferation, Rg1 also promotes the odontogenic/osteogenic differentiation of these cells. nih.gov Treatment with Rg1 leads to increased alkaline phosphatase (ALP) activity and elevated gene expression of key differentiation markers, including dentine sialophosphoprotein (DSPP), dentine matrix protein 1 (DMP1), osteocalcin (B1147995) (OCN), bone morphogenetic protein-2 (BMP-2), and fibroblast growth factor 2 (FGF2). nih.govnih.gov A broader gene expression profile analysis revealed that Rg1 alters the expression of over 2000 genes to facilitate these effects. nih.gov
Endothelial Progenitor Cells (EPCs): Panaxoside Rg1 exerts pro-angiogenic effects by acting directly on human EPCs. nih.govnih.gov It promotes EPC adhesion, migration, and proliferation in a dose- and time-dependent manner. nih.govnih.gov Cell cycle analysis revealed that Rg1 stimulates the G1/S transition, increasing the number of cells in the proliferative S phase and decreasing those in the resting G0/G1 phase. nih.govnih.gov Furthermore, Rg1 treatment enhances the in vitro vasculogenesis capacity of EPCs, a process critical for the formation of new blood vessels. nih.gov This is partly achieved by increasing the production and secretion of vascular endothelial growth factor (VEGF), a potent angiogenic factor. nih.govnih.gov
Table 3: Effects of Panaxoside Rg1 on Specific Cell Populations
| Cell Type | Key Effects | Upregulated Markers/Factors |
|---|---|---|
| Human Dental Pulp Cells (hDPCs) | Promotes proliferation and odontogenic/osteogenic differentiation nih.govnih.gov | DSPP, DMP1, ALP, OCN, BMP-2, FGF2 nih.govnih.gov |
| Endothelial Progenitor Cells (EPCs) | Promotes adhesion, migration, proliferation, and in vitro vasculogenesis nih.govnih.gov | VEGF nih.govnih.gov |
Preclinical studies have identified several mechanisms through which Panaxoside Rg1 can positively modulate the complex process of wound healing. nih.govbiorxiv.org Its effects span across the different phases of tissue repair, including inflammation, proliferation, and remodeling.
One key mechanism is the promotion of angiogenesis, the formation of new blood vessels, which is essential for supplying nutrients and oxygen to the healing tissue. biorxiv.orgmdpi.com Rg1 has been shown to stimulate angiogenesis in human umbilical vein endothelial cells (HUVECs) and to increase the expression of vascular endothelial growth factor (VEGF) and transforming growth factor-beta 1 (TGF-β1) in diabetic mouse wound models. biorxiv.orgmdpi.com
In a mouse model of superficial second-degree burns, low concentrations of Panaxoside Rg1 accelerated the wound healing rate. nih.gov Transcriptomic analysis revealed that this was achieved by maintaining cellular energy metabolism homeostasis through the enhancement of mitochondrial aerobic respiration and the tricarboxylic acid (TCA) cycle. nih.gov Additionally, Rg1 facilitated healing by restoring the expression of genes associated with cell migration and adhesion, which are vital for closing the wound defect. nih.gov
Furthermore, Panaxoside Rg1 contributes to the resolution of inflammation, a critical step for preventing chronic wounds. It can promote the polarization of macrophages to an anti-inflammatory M2 phenotype. nih.gov This shift helps to suppress the progression of inflammation and supports the transition to the proliferative phase of healing. nih.gov
Table 4: Preclinical Wound Healing Mechanisms of Panaxoside Rg1
| Mechanism | Specific Action | Model System |
|---|---|---|
| Promotion of Angiogenesis | Increases expression of VEGF and TGF-β1 biorxiv.org | STZ-induced diabetic mice biorxiv.org |
| Energy Metabolism | Enhances mitochondrial aerobic respiration and TCA cycle nih.gov | Mouse superficial burn model nih.gov |
| Cell Migration and Adhesion | Restores expression of associated genes nih.gov | Mouse superficial burn model nih.gov |
| Inflammation Resolution | Promotes M2 macrophage polarization nih.gov | In vitro/in vivo inflammation models nih.gov |
Key Molecular Targets and Intracellular Signaling Networks of Panaxoside Rg1
Protein Kinase Signaling Pathways
Panaxoside Rg1 demonstrates significant regulatory activity on several critical protein kinase signaling pathways that are central to cellular processes such as growth, survival, metabolism, and stress responses.
Panaxoside Rg1 is a known activator of the PI3K/Akt/mTOR signaling cascade, a pathway crucial for cell survival, proliferation, and angiogenesis. In the context of ischemic stroke, Panaxoside Rg1 has been shown to promote cerebral angiogenesis by activating this pathway. nih.gov It upregulates the expression of Vascular Endothelial Growth Factor (VEGF) and Hypoxia-Inducible Factor-1α (HIF-1α). nih.gov Studies using human brain microvascular endothelial cells have demonstrated that Rg1 significantly increases the levels of PI3K, phosphorylated Akt (p-Akt), and phosphorylated mTOR (p-mTOR). nih.gov The pro-angiogenic effects of Rg1 were abolished by the administration of a PI3K inhibitor, confirming the pathway's central role. nih.gov
Furthermore, this pathway is implicated in the neuroprotective effects of Rg1. It has been found to promote the migration of olfactory ensheathing cells, which is beneficial for spinal cord injury treatment, through the PI3K/Akt pathway. nih.gov In cardiomyocytes, Panaxoside Rg1 protects against hypoxia-induced damage by enhancing HIF-1α expression via the PI3K/Akt/mTOR pathway. nih.gov It also plays a role in glucose metabolism, where it can increase glucose consumption and reduce insulin (B600854) resistance in HepG2 cells through the IRS/PI3K/Akt axis. nih.gov
Table 1: Effects of Panaxoside Rg1 on the PI3K/Akt/mTOR Pathway
| Model System | Observed Effect | Key Mediators | Reference |
| Ischemic Mice / hCMEC/D3 Cells | Promotes cerebral angiogenesis; increases cell proliferation, migration, and tube formation. | ↑ VEGF, ↑ HIF-1α, ↑ PI3K, ↑ p-Akt, ↑ p-mTOR | nih.gov |
| Cardiomyocytes (Hypoxia) | Protects against hypoxia-associated cell damage. | ↑ HIF-1α (via PI3K/Akt/mTOR) | nih.gov |
| Olfactory Ensheathing Cells | Enhances cell migration. | ↑ PI3K/Akt | nih.gov |
| HepG2 Cells | Increases glucose consumption and reduces insulin resistance. | ↑ IRS/PI3K/Akt | nih.gov |
The Mitogen-Activated Protein Kinase (MAPK) family, including ERK1/2, JNK, and p38 MAPK, is another critical signaling nexus modulated by Panaxoside Rg1. The compound's effect on this family appears to be context-dependent. For instance, Rg1 has been shown to suppress the proliferation of human arterial vascular smooth muscle cells by blocking the activation of Akt and ERK1/2 signaling cascades. nih.gov
In the context of inflammation and neuro-inflammation, Panaxoside Rg1 often exhibits an inhibitory effect on MAPK signaling. In a mouse model of Huntington's disease, Rg1 was found to downregulate the MAPK and NF-κB signaling pathways, which in turn reduced the expression of inflammatory cytokines like IL-1β and TNF-α. nih.gov Similarly, it can target the p38 MAPK pathway specifically to reduce phosphorylated tau levels in neuroblastoma cells. nih.gov Conversely, in certain cardioprotective scenarios, Rg1 has been reported to activate p38 MAPK signaling to protect against left ventricular hypertrophy. nih.gov
Table 2: Effects of Panaxoside Rg1 on the MAPK Pathway
| Model System | Observed Effect | Key Mediators | Reference |
| Neuroblastoma Cells | Reduces phosphorylated tau levels. | ↓ p38 MAPK | nih.gov |
| Human Arterial Smooth Muscle Cells | Suppresses cell proliferation. | ↓ ERK1/2 activation | nih.gov |
| Huntington's Disease Mouse Model | Reduces neuro-inflammation and protects neurons. | ↓ MAPK pathway downregulation | nih.gov |
| Cardiac Hypertrophy Model | Protects against left ventricular hypertrophy. | ↑ p38 MAPK activation | nih.gov |
Panaxoside Rg1 is a potent activator of the AMP-activated Protein Kinase (AMPK) pathway, a master regulator of cellular energy homeostasis. This activation is a key mechanism behind its metabolic benefits. In insulin-resistant C2C12 muscle cells, Rg1 treatment significantly enhances glucose uptake by activating the AMPK pathway, which subsequently increases the abundance of glucose transporter type 4 (GLUT4). nih.govresearchgate.net This suggests its potential utility in conditions like type 2 diabetes. nih.gov
Beyond glucose metabolism, the Rg1-mediated activation of AMPK has been linked to broader anti-obesity effects and the protection of pancreatic tissue. researchgate.netnih.gov In diabetic mice, Panaxoside Rg1 treatment ameliorated pancreatic injuries and subdued apoptosis by activating AMPK and inhibiting mTOR-mediated autophagy. nih.gov This anti-apoptotic effect was reversed by an AMPK inhibitor, highlighting the pathway's critical involvement. nih.gov
Table 3: Effects of Panaxoside Rg1 on the AMPK Pathway
| Model System | Observed Effect | Key Mediators | Reference |
| Insulin-Resistant C2C12 Muscle Cells | Enhances glucose uptake. | ↑ AMPK activation, ↑ GLUT4 | nih.govresearchgate.net |
| Diet-Induced Obese Mice | Inhibits obesity and improves glucose intolerance. | ↑ AMPK phosphorylation | researchgate.net |
| Diabetic Mice / RIN-m5F Cells | Ameliorates pancreatic injuries; anti-apoptotic. | ↑ p-AMPK, ↓ mTOR | nih.gov |
| 3T3-L1 Adipocytes | Induces browning of white adipocytes. | ↑ UCP1 expression, ↑ mitochondrial activity | mdpi.com |
Panaxoside Rg1 has been identified as a significant modulator of the GSK3β/Tau signaling pathway, which is critically implicated in the pathology of Alzheimer's disease. Research shows that Rg1 can attenuate spatial memory impairment in rat models by inhibiting this pathway. nih.gov It works by increasing the inhibitory phosphorylation of GSK3β, which in turn decreases the hyperphosphorylation of the tau protein, a key event in the formation of neurofibrillary tangles. nih.govnih.gov In animal models, Rg1 administration reversed the increase in phospho-tau and the decrease in phospho-GSK3β induced by neurotoxic agents. nih.gov This neuroprotective mechanism suggests that Rg1 may interfere with the progression of Alzheimer's-like pathology. nih.govnih.gov
Table 4: Effects of Panaxoside Rg1 on the GSK3β/Tau Pathway
| Model System | Observed Effect | Key Mediators | Reference |
| Okadaic Acid-Induced Rat Model | Alleviates memory impairment. | ↑ phospho-GSK3β, ↓ phospho-tau | nih.gov |
| Alzheimer's Disease Animal Models | Reduces phosphorylated tau levels. | ↑ phospho-GSK3β, ↓ GSK3β activity | nih.gov |
| Tree Shrew Models | Suppresses GSK3β activation. | ↓ GSK3β activation, ↓ β-catenin phosphorylation | nih.gov |
Panaxoside Rg1 enhances mitochondrial quality control by activating the PINK1/Parkin-mediated mitophagy pathway. nih.govnih.gov This pathway is essential for clearing damaged or dysfunctional mitochondria, a process vital for cellular health, particularly in high-energy-demand tissues like the heart and brain. In a mouse model of heart failure, Rg1 was shown to ameliorate adverse cardiac remodeling by significantly increasing the formation of mitophagosomes and enhancing SIRT1/PINK1/Parkin-mediated mitophagy. nih.gov The protective effects of Rg1 were abolished when Parkin was inhibited, confirming the pathway's necessity. nih.gov
Similarly, in the context of cerebral ischemia-reperfusion injury, Rg1 induces mitochondrial autophagy in microglia by regulating the PINK1/Parkin signaling pathway. nih.gov This action reduces reactive oxygen species (ROS) production, inhibits inflammasome activation, and ultimately attenuates neuronal damage. nih.gov
Table 5: Effects of Panaxoside Rg1 on the PINK1/Parkin Pathway
| Model System | Observed Effect | Key Mediators | Reference |
| Heart Failure Mouse Model / H9c2 Cells | Alleviates cardiac remodeling; enhances cell viability. | ↑ SIRT1/PINK1/Parkin-mediated mitophagy | nih.gov |
| Cerebral Ischemia-Reperfusion Rat Model | Reduces cerebral infarct area; attenuates neuronal damage. | ↑ PINK1/Parkin-mediated mitophagy | nih.gov |
| SAMP8 Demented Mice | Improves mitophagy and reduces cerebral oxidative stress. | ↑ PINK1, ↑ Parkin | researchgate.net |
Transcription Factor Regulation
Panaxoside Rg1's influence extends to the direct or indirect regulation of transcription factors, which are the ultimate effectors of many signaling cascades, controlling the expression of target genes.
One of the most notable interactions is with the glucocorticoid receptor (GR), a ligand-activated transcription factor. Studies have shown that Panaxoside Rg1 acts as a selective GR agonist. nih.gov Upon activation by Rg1, the GR appears to favor a mechanism known as transrepression, where it interacts with and inhibits other pro-inflammatory transcription factors like NF-κB and AP-1. nih.gov This is distinct from classical glucocorticoids, as Rg1 does not seem to induce significant transactivation of GR target genes, which is often associated with metabolic side effects. nih.gov This selective action allows Rg1 to exert anti-inflammatory effects without inhibiting tissue regeneration, as observed in zebrafish larvae. nih.gov
Consistent with this, multiple studies confirm that Rg1 modulates the Nuclear Factor-kappaB (NF-κB) signaling pathway. It can suppress the phosphorylation of the p65 subunit of NF-κB, preventing its translocation to the nucleus and subsequent activation of pro-inflammatory genes like TNF-α and IL-1β. nih.gov This inhibitory effect on NF-κB is a cornerstone of Rg1's anti-inflammatory and neuroprotective activities. nih.govnih.gov
Table 6: Regulation of Transcription Factors by Panaxoside Rg1
| Transcription Factor | Observed Effect | Mechanism | Model System / Context | Reference |
| Glucocorticoid Receptor (GR) | Selective GR agonist activity. | Induces transrepression without significant transactivation. | Zebrafish Larvae | nih.gov |
| Nuclear Factor-kappaB (NF-κB) | Inhibition of pro-inflammatory signaling. | Downregulates phosphorylation of the p65 subunit. | Huntington's Disease Model; Murine Acute Liver Failure | nih.govnih.gov |
| Hypoxia-Inducible Factor-1α (HIF-1α) | Upregulation, promoting angiogenesis. | Activated downstream of the PI3K/Akt/mTOR pathway. | Ischemic Stroke Model | nih.gov |
| Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) | Upregulation, reducing Aβ levels. | Decreases Aβ1-42 levels in the hippocampus. | Alzheimer's Disease Model | nih.gov |
Receptor Interactions and Ion Channels
Panaxoside Rg1 is known to possess phytoestrogenic properties, meaning it can bind to and activate estrogen receptors (ERs). nih.gov There are two main subtypes of estrogen receptors, ERα and ERβ, which are encoded by different genes and have distinct tissue distributions and transcriptional activities.
The structural similarity of Panaxoside Rg1 to steroid hormones allows it to interact with ERs. nih.gov Upon binding, it can initiate estrogenic signaling cascades. This activation can lead to the upregulation of genes containing estrogen response elements (EREs) in their promoters. For example, Panaxoside Rg1 has been shown to ameliorate amyloid-beta-induced neuronal apoptosis through ERα-mediated signal transduction. nih.gov This activation can lead to the phosphorylation of ERK1/2 and the inhibition of NF-κB nuclear translocation. nih.gov
The interaction of Panaxoside Rg1 with estrogen receptors is a significant aspect of its pharmacological profile, contributing to its effects on the nervous system, as well as potentially influencing bone metabolism and cardiovascular function.
N-methyl-D-aspartate (NMDA) Receptors and Subunits (NR1, NR2B)
Panaxoside Rg1 demonstrates a significant modulatory effect on N-methyl-D-aspartate (NMDA) receptors, which are crucial for synaptic plasticity and memory function. Its action is highly specific to the receptor's subunit composition.
Research has shown that Panaxoside Rg1 can preferentially protect neurons from glutamate-induced excitotoxicity mediated by NMDA receptors composed of the NR1 and NR2B subunits. researchgate.net In experimental models using human embryonic kidney 293 cells, Panaxoside Rg1 offered protection against NMDA-induced cell death in cells expressing the NR1/NR2B subunit combination, but not in those expressing NR1/NR2A subunits. researchgate.net
Furthermore, direct administration of Panaxoside Rg1 into the brain has been shown to differentially regulate the expression of various NMDA receptor subunit mRNAs. nih.gov Continuous infusion of Rg1 led to a significant increase in NR1 mRNA levels in several brain regions, including the temporal cortex, caudate putamen, and hippocampus. nih.gov The expression of NR2B mRNA was also found to be elevated in the cortex, caudate putamen, and thalamus following Rg1 treatment. nih.gov However, the effects were not uniform, as NR2B levels decreased in the CA3 region of the hippocampus. nih.gov This evidence points to a complex, region-specific regulation of NMDA receptor gene expression by Panaxoside Rg1.
Table 1: Effects of Panaxoside Rg1 on NMDA Receptor Subunits
| Target Subunit | Observed Effect | Brain Region | Source |
|---|---|---|---|
| NR1/NR2B | Protective against NMDA-mediated excitotoxicity | N/A (Cell Culture) | researchgate.net |
| NR1 mRNA | Increased expression | Temporal Cortex, Caudate Putamen, Hippocampus | nih.gov |
| NR2B mRNA | Increased expression | Cortex, Caudate Putamen, Thalamus | nih.gov |
| NR2B mRNA | Decreased expression | Hippocampus (CA3) | nih.gov |
Toll-like Receptors (TLR4, TLR3)
Panaxoside Rg1 exerts notable immunomodulatory and anti-inflammatory effects through its interaction with Toll-like receptors (TLRs), particularly TLR4 and TLR3. These receptors are key components of the innate immune system that recognize pathogen-associated molecular patterns.
Studies have demonstrated that the adjuvant properties of Rg1 are dependent on the TLR4 signaling pathway. nih.gov Rg1 was found to stimulate immune responses in normal mice but not in mice with a defective TLR4 gene. nih.gov It induces the phosphorylation of NF-κB p65, a critical downstream effector of TLR4 signaling. nih.gov Interestingly, evidence suggests that Rg1 may activate both extracellular and intracellular TLR4, potentially by passing through the cell membrane. nih.gov
In the context of neuroinflammation, such as that modeled for Alzheimer's disease, Panaxoside Rg1 can suppress the signaling pathways of both TLR3 and TLR4. nih.gov In neuroglial cells stimulated with amyloid-β peptide, Rg1 treatment significantly reduced the protein and mRNA expression of TLR3 and TLR4. nih.gov This action led to a decrease in downstream inflammatory mediators, indicating a potent anti-neuroinflammatory capability. nih.gov
Table 2: Effects of Panaxoside Rg1 on Toll-like Receptors
| Target Receptor | Observed Effect | Model System | Source |
|---|---|---|---|
| TLR4 | Mediates adjuvant activity via NF-κB phosphorylation | Mouse Macrophages | nih.gov |
| TLR3 & TLR4 | Suppresses mRNA and protein expression | Neuroglial Cells (AD Model) | nih.gov |
Glucocorticoid Receptor (GR)
Panaxoside Rg1 is recognized as a functional ligand for the Glucocorticoid Receptor (GR), acting as a selective GR agonist. nih.govnih.gov It competes with the synthetic glucocorticoid dexamethasone (B1670325) for binding to the GR and can activate a glucocorticoid-responsive element, confirming its role as a direct agonist. nih.gov
The interaction of Rg1 with the GR leads to both transcriptional and non-transcriptional actions. nih.gov Treatment with Rg1 has been shown to induce the down-regulation of intracellular GR content, an effect similar to that of dexamethasone. nih.gov This demonstrates that Rg1 is a functional GR ligand in various cell types, including rat hepatoma cells. nih.gov
Significantly, Panaxoside Rg1 exhibits selective GR modulator characteristics. In a zebrafish model, Rg1's potent anti-inflammatory activity, specifically the suppression of neutrophil migration, was found to be dependent on the GR. nih.gov However, unlike classical glucocorticoids like beclomethasone (B1667900), Rg1 did not inhibit tissue regeneration. This suggests that Rg1 may preferentially induce the transrepression activities of the GR, which are associated with anti-inflammatory effects, without engaging in the transactivation activities that can lead to adverse side effects. nih.gov
Tyrosine Receptor Kinase B (TrkB) Receptors
Panaxoside Rg1 influences neuronal health and survival by modulating the Tyrosine Receptor Kinase B (TrkB) signaling pathway. nih.gov TrkB is the primary receptor for brain-derived neurotrophic factor (BDNF), a neurotrophin vital for neuronal survival, growth, and synaptic plasticity.
In models of aging, Panaxoside Rg1 has been shown to restore the BDNF-TrkB signaling pathway in the hippocampus and prefrontal cortex. nih.gov This restoration is a key mechanism through which Rg1 inhibits neuronal apoptosis and exerts its neuroprotective effects. nih.gov By activating this pathway, Rg1 helps maintain neuronal integrity and function, counteracting age-related decline.
MicroRNA (miRNA) Regulation (e.g., miR-144, miR-134, miR-873-5p, exosomal miR-21)
A significant aspect of Panaxoside Rg1's mechanism of action involves the regulation of microRNAs (miRNAs), which are small non-coding RNA molecules that control gene expression post-transcriptionally.
miR-144: In the context of ischemic/reperfusion injury, Rg1 provides neuroprotection by regulating miR-144. Treatment with Rg1 significantly decreases the expression of miR-144, which in turn upregulates the Nrf2/antioxidant response element (ARE) signaling pathway, thereby protecting neurons from oxidative stress.
miR-134: Panaxoside Rg1 has been found to block the function of miR-134 in models of chronic stress. This action helps to ameliorate neuronal structural abnormalities and depression-like behaviors.
miR-873-5p: In models related to Alzheimer's disease, the combination of Rg1 and Acori graminei Rhizoma was shown to inhibit neuronal apoptosis by upregulating the expression of miR-873-5p.
Exosomal miR-21: Rg1 can ameliorate blood-brain barrier disruption following traumatic brain injury by attenuating the release of exosomal miR-21 from macrophages. nih.gov By inhibiting the release of these miRNA-containing vesicles, Rg1 protects the integrity of the cerebrovascular endothelium. nih.gov
Table 3: Regulation of Specific MicroRNAs by Panaxoside Rg1
| MicroRNA | Effect of Rg1 | Biological Context | Outcome | Source |
|---|---|---|---|---|
| miR-144 | Decreases expression | Ischemic/Reperfusion Injury | Neuroprotection via Nrf2/ARE pathway | |
| miR-134 | Inhibits function | Chronic Stress | Ameliorates neuronal abnormalities | |
| miR-873-5p | Upregulates expression | Alzheimer's Disease Model | Inhibition of neuronal apoptosis | |
| Exosomal miR-21 | Attenuates release | Traumatic Brain Injury | Protects blood-brain barrier integrity | nih.gov |
Autophagy Regulation Pathways
Panaxoside Rg1 modulates autophagy, the cellular process of degrading and recycling damaged organelles and proteins, primarily through the AMPK/mTOR signaling pathway. Autophagy is a critical process for cellular homeostasis, and its dysregulation is implicated in numerous diseases.
In a model of alcohol-induced myocardial injury, Panaxoside Rg1 was found to attenuate excessive autophagy. The mechanism involves the regulation of key signaling proteins. Rg1 treatment led to the downregulation of phosphorylated AMP-activated protein kinase (p-AMPK) and the upregulation of phosphorylated mammalian target of rapamycin (B549165) (p-mTOR). Since AMPK activation typically promotes autophagy by inhibiting mTOR, Rg1's effect on these proteins results in the suppression of the autophagic process. Additionally, Rg1 was shown to alleviate endoplasmic reticulum stress by modulating the PERK/ATF4/CHOP pathway, which can also influence autophagy.
RhoA/ROCK Signaling Pathway
The Ras homolog family member A (RhoA)/Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway is a central regulator of cellular contractility, motility, and morphology. Dysregulation of this pathway is implicated in a variety of pathological conditions. Panaxoside Rg1 has been shown to exert significant modulatory effects on the RhoA/ROCK pathway, primarily through its inhibitory actions.
Research indicates that Panaxoside Rg1 can directly or indirectly suppress the activation of RhoA, a small GTPase that, in its active GTP-bound state, stimulates its downstream effector, ROCK. The inhibition of this pathway by Panaxoside Rg1 has been observed to be beneficial in the context of myocardial ischemia-reperfusion injury. In such conditions, Rg1 treatment has been found to improve the survival of cardiomyocytes by regulating energy metabolism and enhancing the activity of mitochondrial respiratory chain complexes through the modulation of the RhoA/ROCK signaling pathway.
A key downstream consequence of ROCK activation is the phosphorylation of Myosin Light Chain (MLC), which promotes the interaction of actin and myosin, leading to increased cellular contraction and cytoskeletal reorganization. Studies have demonstrated that Panaxoside Rg1 can attenuate the phosphorylation of MLC. This effect is particularly relevant in the context of neuronal apoptosis induced by oxidative stress. By inhibiting the caspase-3/ROCK1/MLC signaling pathway, Panaxoside Rg1 can prevent the morphological changes associated with apoptosis, such as cell rounding and neurite retraction. Computational modeling further suggests that Panaxoside Rg1 may directly interact with myosin IIA, interfering with its binding to actin filaments and thereby contributing to the stabilization of the neuronal cytoskeleton.
The table below summarizes the key research findings regarding the interaction of Panaxoside Rg1 with the RhoA/ROCK signaling pathway.
| Research Area | Model System | Key Findings | Downstream Effects |
| Myocardial Ischemia-Reperfusion | Rat model | Rg1 improves cardiomyocyte survival. | Regulation of energy metabolism and mitochondrial function via RhoA/ROCK modulation. |
| Neuronal Apoptosis | PC12 cells and primary neurons | Rg1 attenuates oxidative stress-induced apoptosis. | Down-regulation of ROCK1 activation and Myosin Light Chain (MLC) phosphorylation. |
| Cytoskeletal Dynamics | In silico modeling | Rg1 may directly bind to myosin IIA. | Inhibition of myosin IIA-actin interaction, leading to cytoskeletal stabilization. |
Protein Ubiquitination Pathways (e.g., Connexin43)
Protein ubiquitination is a post-translational modification that plays a critical role in regulating a vast array of cellular processes by targeting proteins for degradation or altering their function, localization, or interactions. Panaxoside Rg1 has been shown to significantly influence protein ubiquitination pathways, with its most well-documented effects centered on the gap junction protein Connexin43 (Cx43).
In the context of neuroinflammation and depression, the ubiquitination of Cx43 is a key step leading to its degradation via the proteasome, resulting in impaired gap junctional intercellular communication. nih.gov Research has consistently demonstrated that Panaxoside Rg1 can suppress the ubiquitination of Cx43. nih.govnih.gov This protective effect has been observed in both in vivo models of chronic unpredictable stress and in vitro models using lipopolysaccharide (LPS)-induced neuroinflammation in glial cells. nih.govnih.gov By inhibiting the ubiquitination and subsequent degradation of Cx43, Panaxoside Rg1 helps to preserve astrocyte gap junction function, which is crucial for maintaining central nervous system homeostasis. nih.gov The mechanism appears to involve the reversal of the upregulation of Cx43 ubiquitin-proteasome degradation. nih.gov
Beyond its effects on Connexin43, evidence suggests that Panaxoside Rg1 can also modulate the expression of specific E3 ubiquitin ligases, which are the enzymes responsible for attaching ubiquitin to substrate proteins. In a starvation-induced muscle atrophy model using C2C12 muscle cells, Panaxoside Rg1 was found to inhibit the expression of the muscle-specific E3 ubiquitin ligases, MuRF-1 (Muscle RING-finger protein-1) and atrogin-1 (also known as MAFbx). The degradation of muscle proteins is heavily dependent on the ubiquitin-proteasome system, and the inhibition of these key E3 ligases by Rg1 contributes to the prevention of muscle protein degradation. This action of Rg1 is associated with the activation of the AKT/mTOR signaling pathway.
Furthermore, in models of Alzheimer's disease, Panaxoside Rg1 has been shown to inhibit the hyperphosphorylation of the Tau protein. While the direct link to ubiquitination in this context is still under investigation, the regulation of Tau protein levels is often intertwined with ubiquitination and subsequent degradation pathways.
The following table details the research findings on the influence of Panaxoside Rg1 on protein ubiquitination pathways.
| Target Protein/Process | Model System | Key Findings | Associated Pathway/Mechanism |
| Connexin43 (Cx43) | Chronic unpredictable stress (rat model), LPS-induced glial cells | Rg1 suppresses Cx43 ubiquitination and degradation. nih.govnih.gov | Ameliorates neuroinflammation and depression-like behaviors. nih.gov |
| MuRF-1 and Atrogin-1 | C2C12 muscle cells (starvation model) | Rg1 inhibits the expression of these E3 ubiquitin ligases. | Prevents muscle protein degradation via the AKT/mTOR/FoxO signaling pathway. |
| Tau Protein | Rat brain slice model of Alzheimer's disease | Rg1 inhibits the hyperphosphorylation of Tau. | Slows the formation of neurofibrillary tangles. |
Advanced Research Methodologies and Approaches for Panaxoside Rg1
In Vitro Cellular Models for Mechanistic Studies
A diverse array of in vitro cellular models has been employed to investigate the specific actions of Panaxoside Rg1 at the cellular level. These models provide a controlled environment to dissect signaling pathways and identify molecular targets.
Neuronal Cells: In cultured hippocampal neurons, Panaxoside Rg1 has been shown to promote neurite outgrowth and protect against neurodegeneration. nih.gov Studies using primary rat hippocampal neurons demonstrated that Rg1 can reverse apoptosis induced by Aβ₂₅₋₃₅ exposure and promote axonal growth. nih.gov
Cardiomyocytes: Research on rat cardiomyocytes has revealed the protective effects of Panaxoside Rg1 against hypoxia/reoxygenation injury. psu.edu This protection is attributed to its antioxidant properties and its ability to maintain intracellular calcium homeostasis. psu.edu In H9c2 cardiomyocytes, Rg1 has been shown to alleviate oxidative stress injury by targeting mitogen-activated protein kinase 1 (MAPK1) and adenosine (B11128) kinase (ADK), and by inhibiting the oxidative phosphorylation (OXPHOS) pathway. nih.govnih.gov
Immune Cells: Panaxoside Rg1 exhibits significant immunomodulatory effects. It has been shown to boost the innate immune response in macrophages and enhance the activity of CD4+ T cells. nih.gov Specifically, it can increase the production of certain cytokines while suppressing others, thereby modulating the balance of T-helper cell responses. nih.gov Furthermore, Rg1 has been found to induce the M2 polarization of macrophages, which contributes to the resolution of inflammation. mdpi.com
Endothelial Cells: In human umbilical vein endothelial cells (HUVECs), Panaxoside Rg1 stimulates the expression of vascular endothelial growth factor (VEGF), a key proangiogenic factor. nih.govresearchgate.net This effect is mediated through the glucocorticoid receptor and involves the PI3K/Akt and β-catenin/T-cell factor-dependent pathways. nih.govresearchgate.net Rg1 also promotes the proliferation, migration, and vasculogenesis of endothelial progenitor cells (EPCs). nih.gov Additionally, it has been shown to protect against high-glucose-induced endothelial dysfunction. nih.govkoreascience.kr
Dental Pulp Cells: Studies on human dental pulp stem cells (hDPSCs) have demonstrated that Panaxoside Rg1 promotes their proliferation and differentiation into odontoblasts. researchgate.netnih.govsci-hub.senih.govsci-hub.se It upregulates the expression of genes and proteins crucial for odontogenic/osteogenic differentiation, such as dentin sialophosphoprotein (DSPP), alkaline phosphatase (ALP), and bone morphogenetic protein-2 (BMP-2). researchgate.netnih.govnih.gov
Vascular Smooth Muscle Cells: Panaxoside Rg1 has been found to inhibit the proliferation of vascular smooth muscle cells (VSMCs) stimulated by inflammatory factors like tumor necrosis factor-alpha (TNF-α). geneticsmr.orgnih.govresearchgate.net This inhibitory effect is associated with the regulation of cell cycle-related proteins and signaling pathways. geneticsmr.orgnih.gov It can also protect VSMCs from D-galactose-induced senescence. geneticsmr.org
In Vivo Animal Models for Preclinical Efficacy and Mechanism Elucidation
Preclinical studies using various animal models have been crucial in validating the therapeutic efficacy of Panaxoside Rg1 and exploring its mechanisms of action in a complex biological system.
Rodent Models of Neurodegeneration: In a rat model of D-galactose-induced aging, Panaxoside Rg1 was shown to prevent cognitive impairment and hippocampus senescence. plos.org It achieved this by promoting the differentiation of neural stem cells into neurons and exerting anti-oxidant and anti-inflammatory effects. plos.org In mouse models of Alzheimer's disease, Rg1 has been found to improve spatial memory and reduce the accumulation of amyloid-beta (Aβ) in the hippocampus by regulating neuroinflammation. nih.govresearchgate.net
Ischemia-Reperfusion Injury: Animal models of myocardial ischemia-reperfusion (MI/R) injury have demonstrated the cardioprotective effects of Panaxoside Rg1. It has been shown to reduce cardiac inflammation and inhibit the polarization of macrophages towards a pro-inflammatory M1 phenotype. koreascience.kr
Diabetes: In high-fat diet and streptozotocin-induced type 2 diabetes rat models, Panaxoside Rg1 treatment significantly decreased blood glucose levels and improved insulin (B600854) resistance, oxidative stress, and inflammation. nih.gov It also demonstrated a bidirectional regulatory effect on blood glucose levels in mice, lowering high blood sugar and raising low blood sugar. niscpr.res.in In db/db mice, a model for type 2 diabetes, Rg1 was found to lower plasma glucose and improve lipid profiles. koreascience.kr
Inflammation: In a zebrafish model of wound-induced inflammation, Panaxoside Rg1 demonstrated anti-inflammatory effects comparable to beclomethasone (B1667900) by inhibiting the migration of neutrophils and macrophages to the injury site and upregulating anti-inflammatory gene expression. nih.gov In a mouse model of colitis, Rg1 was shown to alleviate inflammation by regulating macrophage polarization and intestinal metabolites. nih.gov
Omics Technologies in Panaxoside Rg1 Research
The application of "omics" technologies has provided a systems-level understanding of the biological effects of Panaxoside Rg1, enabling the identification of novel targets and pathways.
Metabolomics Profiling for Metabolic Pathway Elucidation
Metabolomics studies have been instrumental in understanding the biotransformation of Panaxoside Rg1 and its impact on metabolic pathways. Following oral administration in rats, the major metabolic pathways for Rg1 were identified as deglycosylation and oxygenation. nih.gov Key metabolites detected include Rh1, protopanaxatriol (B1242838), mono-oxygenated Rg1, and mono-oxygenated protopanaxatriol. nih.gov In a study on type 2 diabetic rats, Panaxoside Rg1 supplementation was found to improve the intestinal microbial composition, leading to an increase in the proportions of beneficial bacteria. nih.gov Furthermore, metabolomic analysis in a zebrafish model revealed that the anti-inflammatory effects of Rg1 are associated with changes in fatty-acid metabolism and the tricarboxylic acid (TCA) cycle. nih.gov
Proteomics Analysis for Protein Target Identification and Functional Pathways
Proteomics has been a powerful tool for identifying the direct protein targets of Panaxoside Rg1 and understanding its influence on cellular protein expression. In a study investigating myocardial ischemia, proteomics analysis combined with virtual screening identified mitogen-activated protein kinase 1 (MAPK1) and adenosine kinase (ADK) as key targets of Rg1. nih.govnih.govresearchgate.net Another study on tumor necrosis factor-alpha-stimulated vascular smooth muscle cells revealed that Rg1 could restore the expression levels of numerous proteins involved in proliferation. nih.gov Furthermore, proteomics analysis of liver tissue from mice with oxidative stress-related liver damage suggested that Rg1 may regulate hepatocyte metabolism through the PI3K-AKT pathway, with the epidermal growth factor receptor (EGFR) and activator of transcription 1 (STAT1) as potential key proteins. mdpi.com
Transcriptomics and Gene Expression Studies for Regulatory Mechanisms
Transcriptomics has provided significant insights into the gene regulatory networks affected by Panaxoside Rg1. In human dental pulp stem cells, microarray analysis revealed that Rg1 treatment led to the differential expression of 2,059 genes, promoting proliferation and differentiation. researchgate.netnih.govsci-hub.sesci-hub.se Transcriptome analysis of liver tissue from rats with nonalcoholic fatty liver disease (NAFLD) treated with Rg1 identified Atf3 and Acox2 as key genes involved in its therapeutic effects. nih.gov In Panax japonicus, transcriptomic analyses have been used to identify key genes involved in the biosynthesis of ginsenosides (B1230088), including Rg1. mdpi.comnih.govfrontiersin.org
Network Pharmacology and Molecular Docking Approaches for Target Prediction and Validation
Network pharmacology and molecular docking have emerged as powerful computational tools to predict and validate the molecular targets of Panaxoside Rg1 and to elucidate the complex mechanisms underlying its therapeutic effects. By integrating these approaches with experimental data, researchers can construct a comprehensive picture of how Rg1 interacts with biological systems.
In a study focused on myocardial ischemia, network pharmacology was used to construct a target set of 19 proteins potentially involved in the protective effects of Rg1. nih.govnih.govresearchgate.net Subsequent molecular docking analysis identified mitogen-activated protein kinase 1 (MAPK1) and adenosine kinase (ADK) as having favorable binding activity with Rg1, suggesting they are key targets in its cardioprotective mechanism. nih.govnih.govresearchgate.net This integrated approach provides a powerful strategy for identifying the direct molecular targets of natural compounds and understanding their polypharmacological effects.
Future Directions in Panaxoside Rg1 Academic Research
Elucidation of Unexplored Signaling Pathways and Novel Downstream Targets
While research has identified several signaling pathways modulated by Panaxoside Rg1, including those involved in neuroprotection, anti-inflammation, and cardiovascular effects, a vast landscape of its molecular interactions remains uncharted. nih.govnih.gov Future investigations are poised to uncover novel signaling cascades and downstream targets. For instance, its role in regulating less-explored pathways related to cellular senescence, autophagy, and immunomodulation warrants deeper investigation. nih.gov Identifying new protein and genetic targets will be crucial for a comprehensive understanding of its pleiotropic effects. Advanced proteomic and genomic approaches will be instrumental in mapping the complete interactome of Panaxoside Rg1, revealing previously unknown connections and therapeutic possibilities. For example, studies have already shown that Rg1 can activate the Akt/mTOR signaling pathway, which is crucial for muscle growth, and the glucocorticoid receptor (GR), leading to nitric oxide production. nih.govnih.gov Further research could explore other receptor interactions and their downstream consequences.
Investigation of Structure-Activity Relationships and Rational Design of Panaxoside Rg1 Derivatives
The chemical structure of Panaxoside Rg1, a dammarane-type triterpenoid (B12794562) saponin, is the foundation of its biological activity. nih.gov Systematic investigation into its structure-activity relationship (SAR) is a critical future direction. By modifying specific functional groups on the Rg1 molecule, researchers can determine which parts of the structure are essential for its various effects. This knowledge will enable the rational design of novel derivatives with enhanced potency, selectivity, and improved pharmacokinetic properties. For example, the stereochemistry of ginsenosides (B1230088) has been shown to influence their anti-inflammatory activity, with S epimers often exhibiting greater potency than R epimers. mdpi.com Computational modeling and synthetic chemistry will play pivotal roles in creating these tailored molecules, potentially leading to the development of new and more effective therapeutic agents based on the Panaxoside Rg1 scaffold.
Development of Novel Preclinical Disease Models for Specific Pathologies and Comorbidities
To date, the efficacy of Panaxoside Rg1 has been evaluated in a range of preclinical models for conditions like Alzheimer's disease and Parkinson's disease. nih.govnih.gov However, the complexity of human diseases, especially those involving comorbidities, necessitates the development of more sophisticated and specific preclinical models. Future research should focus on creating animal and cell-based models that more accurately mimic the multifaceted nature of human pathologies. This includes models that incorporate genetic predispositions, environmental factors, and the presence of concurrent diseases. Such advanced models will provide a more rigorous platform for evaluating the therapeutic potential of Panaxoside Rg1 and understanding its mechanisms in a context that is more relevant to clinical scenarios. For instance, while Rg1 has shown promise in various Alzheimer's models, its effects were not significant in SAMP8 transgenic mice, highlighting the need for diverse and specific models. nih.gov
Integration of Multi-Omics Data for Systems-Level Understanding of Panaxoside Rg1 Bioactivity
The advent of multi-omics technologies—genomics, transcriptomics, proteomics, and metabolomics—offers an unprecedented opportunity to understand the bioactivity of Panaxoside Rg1 at a systems level. Integrating these large-scale datasets can provide a holistic view of the molecular changes induced by Rg1 treatment. Future research will focus on combining these different "omics" layers to construct comprehensive network models of Rg1's effects. This approach can reveal how Rg1 influences interconnected biological pathways and identify key nodes that mediate its therapeutic actions. nih.gov For example, integrated multi-omics analysis has already been used to show how mountain-cultivated ginseng can ameliorate steroid-resistant asthma by modulating interactions between microbiota, genes, and metabolites. mdpi.comnih.gov This systems-level understanding is crucial for identifying biomarkers of response and for developing personalized therapeutic strategies.
Refinement of Isolation and Purification Techniques for Research Purity and Yield
Obtaining high-purity Panaxoside Rg1 is essential for accurate and reproducible research. While various methods exist for its extraction and purification, there is a continuous need for refinement to improve both the purity and yield of the compound. nih.gov Future research in this area will likely focus on developing more efficient and environmentally friendly techniques. This includes the optimization of existing methods like high hydrostatic pressure (HHP) extraction and the exploration of novel approaches. nih.gov Advanced chromatographic techniques and the use of specific enzymes to hydrolyze other ginsenosides could also lead to more effective isolation protocols. nih.govresearchgate.net The goal is to establish standardized and scalable methods that can provide researchers with a consistent and high-quality supply of Panaxoside Rg1 for their investigations.
Mechanistic Studies on Panaxoside Rg1 Interactions with Other Bioactive Compounds from Panax Species
Panax species contain a rich array of bioactive compounds, including numerous other ginsenosides. nih.gov Panaxoside Rg1 does not act in isolation in the context of whole ginseng extracts. Therefore, a significant future research direction is to investigate the mechanistic interactions between Panaxoside Rg1 and other compounds from Panax. This includes studying potential synergistic or antagonistic effects. Understanding these interactions is crucial for explaining the therapeutic effects of traditional ginseng preparations and for developing rational combination therapies. Research could explore how the presence of other ginsenosides, such as Rb1, influences the absorption, metabolism, and bioactivity of Rg1. nih.gov Such studies will provide a more complete picture of the pharmacology of ginseng and could lead to the development of optimized herbal formulations.
Investigation of Advanced Drug Delivery Systems for Optimized Panaxoside Rg1 Bioavailability in Preclinical Models (Mechanistic aspects of delivery, not clinical efficacy)
A major challenge in the therapeutic application of Panaxoside Rg1 is its poor oral bioavailability. nih.gov Future research will increasingly focus on the development and mechanistic investigation of advanced drug delivery systems to overcome this limitation in preclinical settings. This includes the exploration of various nano- and micro-sized delivery systems, such as liposomes, nanoparticles, and microemulsions. nih.govresearchgate.net The primary goal of this research is to understand the mechanisms by which these delivery systems enhance the solubility, stability, and permeability of Rg1, leading to improved absorption and tissue distribution. nih.gov By elucidating these mechanistic aspects, researchers can design more effective delivery strategies to maximize the therapeutic potential of Panaxoside Rg1 in preclinical studies, paving the way for future clinical applications.
Q & A
Q. How can researchers confirm the identity and purity of Panaxoside Rg1 (Ginsenoside Rg1) in experimental preparations?
Methodological Guidance:
- Chromatographic Analysis: Use HPLC with a C18 column and UV detection (203–210 nm) to quantify Ginsenoside Rg1. Compare retention times and peak areas against USP reference standards (≥98% purity) .
- Thin-Layer Chromatography (TLC): Employ silica gel plates with a solvent system (e.g., chloroform:methanol:water, 65:35:10). Visualize using sulfuric acid-vanillin spray; Rg1 shows distinct pink bands .
- Mass Spectrometry (MS): Confirm molecular weight (801.01 Da) via LC-MS or GC-MS. Characterize fragmentation patterns to distinguish from structurally similar saponins (e.g., Rb1, Re) .
Q. What are the optimal solubility and storage conditions for Panaxoside Rg1 in experimental settings?
Methodological Guidance:
- Solubility: Dissolve in DMSO (10 mg/mL) for stock solutions. For aqueous buffers, pre-dissolve in ethanol (final concentration ≤1% in PBS) to achieve ~0.5 mg/mL . Avoid prolonged storage of aqueous solutions (>24 hours) due to precipitation.
- Storage: Store crystalline solids at -20°C in anhydrous conditions. Stock solutions in DMSO are stable for ≤6 months at -80°C .
Q. How does Panaxoside Rg1 modulate the NF-κB pathway in neurodegenerative disease models, and what experimental designs validate this mechanism?
Methodological Guidance:
- In Vitro Models: Treat LPS-stimulated microglia with Rg1 (10–40 μM). Measure IκBα phosphorylation (Western blot) and NF-κB nuclear translocation (immunofluorescence/confocal microscopy) .
- In Vivo Models: Use APP/PS1 transgenic mice. Administer Rg1 (20–40 mg/kg, oral) for 8 weeks. Assess Aβ1-42 levels (ELISA) and cognitive function (Morris water maze) .
- Contradiction Analysis: Discrepancies in efficacy may arise from dosage variations or model-specific Aβ aggregation kinetics. Standardize Aβ quantification methods (e.g., immunohistochemistry vs. ELISA) .
Q. How can researchers address variability in Panaxoside Rg1's bioactivity across studies, particularly in inflammation and apoptosis assays?
Methodological Guidance:
- Source Validation: Use USP-grade Rg1 to minimize batch-to-batch variability. Cross-check purity via independent assays (e.g., NMR for structural confirmation) .
- Experimental Replication: Design triplicate assays with positive controls (e.g., dexamethasone for anti-inflammatory effects). Normalize data to cell viability (MTT assay) .
- Mechanistic Redundancy: Combine siRNA knockdown (e.g., PPAR-γ) with Rg1 treatment to confirm pathway specificity .
Q. What strategies improve the bioavailability of Panaxoside Rg1 in pharmacokinetic studies?
Methodological Guidance:
Q. Methodological Challenges and Solutions
Q. How to resolve discrepancies in Panaxoside Rg1's efficacy between in vitro and in vivo Alzheimer’s models?
Q. Critical Analysis of Existing Data
- Contradiction: Some studies report Rg1 reduces Aβ by 30–50% in APP/PS1 mice , while others show marginal effects.
- Root Cause: Variability in extraction methods (e.g., ethanol vs. supercritical CO₂) affects compound integrity .
- Recommendation: Adopt standardized extraction protocols (e.g., 70% ethanol, 50°C, 4 hours) for reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
